molecular formula C16H13NO B3349300 5-Methoxy-2-phenylquinoline CAS No. 213470-31-6

5-Methoxy-2-phenylquinoline

Cat. No.: B3349300
CAS No.: 213470-31-6
M. Wt: 235.28 g/mol
InChI Key: OMJZCFLZDZRBBN-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylquinoline is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. While analytical data for this specific product is not collected, quinoline derivatives sharing this core structure, particularly those with alkynyl substitutions at the 2-position, have been identified as potent and selective negative allosteric modators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) . The mGluR5 receptor is implicated in various neurological and psychiatric disorders, including neuropathic pain, anxiety, schizophrenia, and Parkinson's disease, making it a prominent target for therapeutic development . Research on the closely related compound 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) has demonstrated its potential as an analgesic in animal models of neuropathic pain and its suitability for central nervous system (CNS) targeting, as evidenced by PET imaging studies in rat brains . Furthermore, the 5-methoxyquinoline scaffold is recognized in oncology research, as similar structures are being investigated for their inhibitory activity against biological targets such as EZH2, a histone methyltransferase overexpressed in various cancers . This product is provided for early discovery research. The buyer assumes responsibility for confirming product identity and/or purity. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZCFLZDZRBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571999
Record name 5-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213470-31-6
Record name 5-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a diverse range of biological targets. Within this important class of heterocycles, 5-methoxy-2-phenylquinoline emerges as a compound of significant interest. The strategic placement of a methoxy group at the 5-position and a phenyl ring at the 2-position imparts unique physicochemical and pharmacological properties, making it a valuable building block and a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of 5-methoxy-2-phenylquinoline, detailing its molecular characteristics, synthesis, spectroscopic profile, and its burgeoning applications in the field of drug development.

Core Molecular Attributes

A thorough understanding of the fundamental molecular properties of 5-methoxy-2-phenylquinoline is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₆H₁₃NOChemBK
Molecular Weight 235.28 g/mol ChemBK
IUPAC Name 5-methoxy-2-phenylquinoline
Canonical SMILES COC1=CC=CC2=C1C=C(N=C2)C3=CC=CC=C3
InChI Key InChI=1S/C16H13NO/c1-18-14-8-4-7-12-11-13(16(12)14)10-9-15(17-12)11/h4-11H,1H3

Synthesis of 5-methoxy-2-phenylquinoline: Methodologies and Mechanistic Insights

The synthesis of substituted quinolines can be achieved through several classic named reactions. For 5-methoxy-2-phenylquinoline, the Friedlander synthesis offers a direct and efficient approach. This methodology involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4]

The Friedlander Synthesis Pathway

The conceptual pathway for the synthesis of 5-methoxy-2-phenylquinoline via the Friedlander reaction is outlined below. The reaction commences with the base- or acid-catalyzed condensation of 2-amino-5-methoxybenzaldehyde with acetophenone.

Diagram: Friedlander Synthesis of 5-methoxy-2-phenylquinoline

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2-Amino-5-methoxybenzaldehyde Intermediate α,β-Unsaturated Ketone Reactant1->Intermediate + Reactant2 Acetophenone Reactant2->Intermediate Base or Acid Catalyst (Aldol Condensation) Product 5-methoxy-2-phenylquinoline Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow for the Friedlander synthesis of 5-methoxy-2-phenylquinoline.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-amino-5-methoxybenzaldehyde

  • Acetophenone

  • Potassium hydroxide (or other suitable base/acid catalyst)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: Add acetophenone (1.1 equivalents) to the solution, followed by the addition of a catalytic amount of potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-methoxy-2-phenylquinoline.

Spectroscopic Characterization

The structural elucidation of 5-methoxy-2-phenylquinoline is confirmed through a combination of spectroscopic techniques. The expected data are as follows:

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance spectra will exhibit characteristic signals corresponding to the unique chemical environments of each nucleus in the molecule. The electronegativity of the nitrogen and oxygen atoms, as well as the anisotropic effects of the aromatic rings, will influence the chemical shifts.

  • ¹H NMR: Expect signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the protons on the quinoline and phenyl rings. A singlet corresponding to the methoxy group protons will be observed in the upfield region (around 4.0 ppm).

  • ¹³C NMR: The spectrum will show signals for all 16 carbon atoms. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 235, corresponding to the molecular weight of 5-methoxy-2-phenylquinoline.

  • Fragmentation Pattern: The fragmentation of quinoline derivatives can be complex. Common fragmentation pathways may involve the loss of the methoxy group (as a methyl radical or formaldehyde) and fragmentation of the quinoline ring system.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

  • C-O Stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the methoxy group.

  • C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted Value/InformationRelevance in Drug Development
LogP Expected to be in the range of 3-4Lipophilicity is a key factor influencing membrane permeability and absorption. An optimal logP is crucial for oral bioavailability.[8][9]
Solubility Likely to have good solubility in organic solvents and poor aqueous solubility.Solubility impacts formulation, bioavailability, and administration routes. Poor aqueous solubility can be a challenge in drug development.[10][11]
Lipinski's Rule of Five CompliantThis rule provides a general guideline for the drug-likeness of a molecule for oral administration. 5-methoxy-2-phenylquinoline meets the criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[9]

Applications in Drug Discovery and Medicinal Chemistry

The 5-methoxy-2-phenylquinoline scaffold holds considerable promise in the development of novel therapeutic agents.

As an Anticancer Agent

Derivatives of 5-methoxyquinoline have been investigated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers.[12] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, making it a promising target for cancer therapy. The 5-methoxy-2-phenylquinoline core can serve as a starting point for the design of potent and selective EZH2 inhibitors.[12]

In Neuroscience

A closely related analog, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ), has been evaluated as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[13] mGluR5 is implicated in various neurological and psychiatric disorders, including chronic pain and anxiety. This suggests that the 5-methoxy-2-phenylquinoline scaffold could be explored for the development of novel central nervous system (CNS) active agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-methoxy-2-phenylquinoline. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general guidelines for handling similar aromatic amines and ethers should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-methoxy-2-phenylquinoline is a synthetically accessible and versatile heterocyclic compound with a promising profile for applications in drug discovery and medicinal chemistry. Its fundamental molecular and physicochemical properties, combined with the demonstrated biological activity of related analogs, highlight its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further research into the synthesis of diverse libraries based on this core structure, coupled with comprehensive pharmacological evaluation, is warranted to fully explore its therapeutic potential.

References

  • ChemBK. 5-Methoxy-2-phenylquinoline. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71545, 2-Phenylquinoline. Retrieved February 5, 2026 from [Link].

  • Kim, J. H., et al. (2014). Synthesis and in vivo evaluation of 5-methoxy-2-(phenylethynyl)quinoline (MPEQ) and [11C]MPEQ targeting metabotropic glutamate receptor 5 (mGluR5). Bulletin of the Korean Chemical Society, 35(8), 2305-2308.
  • Wang, L., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620–7634.
  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link].

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link].

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link].

  • Mapping Ignorance. Putting the "rule of five" of drug research in context. Available from: [Link].

  • Hertkorn, N., et al. (2013).
  • MSU Chemistry. Infrared Spectroscopy. Available from: [Link].

  • Alver, Ö., Parlak, C., & Şenyel, M. (2012). FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 593-601.
  • National Center for Biotechnology Information (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved February 5, 2026 from [Link].

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(4), 357-372.

Sources

2-phenylquinoline derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenylquinoline Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets including G-quadruplex DNA, tubulin, histone deacetylases (HDACs), and viral helicases. Unlike simple quinolines, the C-2 phenyl insertion creates a biaryl axis that enhances lipophilicity and facilitates pi-pi stacking interactions crucial for intercalating into DNA or docking into hydrophobic enzyme pockets. This guide dissects the synthetic evolution of these derivatives—from classical Friedländer condensation to modern multicomponent Povarov reactions—and provides a critical analysis of their Structure-Activity Relationships (SAR) across oncology and infectious disease.

Chemical Architecture & Synthetic Strategies

The synthesis of 2-phenylquinoline derivatives has evolved from harsh, acid-catalyzed condensations to atom-economic, catalytic multicomponent reactions (MCRs).

The Povarov Reaction: A Modern MCR Approach

The Povarov reaction (imino-Diels-Alder) is currently the most robust method for generating diverse 2-phenylquinoline libraries. It involves a three-component condensation of an aniline, a benzaldehyde, and an activated alkene (or alkyne), catalyzed by Lewis acids (e.g.,


, 

, or

).
  • Mechanism: The reaction proceeds via the in situ formation of a Schiff base (imine), which undergoes a formal [4+2] cycloaddition with the electron-rich alkene. Subsequent oxidative aromatization yields the fully aromatic quinoline.

  • Green Chemistry Aspect: Recent protocols utilize iodine (

    
    ) as a mild, inexpensive catalyst in solvent-free conditions or ethanol, aligning with green chemistry principles.
    
Friedländer Synthesis

While older, the Friedländer synthesis remains relevant for scale-up.[1] It involves the condensation of 2-aminobenzaldehyde (or 2-aminoarylketone) with a ketone containing an active methylene group.

  • Limitation: The instability of 2-aminobenzaldehydes often restricts substrate scope compared to the Povarov route.

Visualization: Synthetic Workflow (Povarov Route)

PovarovSynthesis Aniline Aniline Derivative (Ar-NH2) Imine Schiff Base Intermediate (In situ) Aniline->Imine Lewis Acid (BF3/I2) Aldehyde Benzaldehyde (Ph-CHO) Aldehyde->Imine Lewis Acid (BF3/I2) Alkene Activated Alkene/Alkyne (Styrene/Phenylacetylene) Cyclo [4+2] Cycloaddition (Tetrahydroquinoline) Imine->Cyclo + Alkene Oxidation Oxidative Aromatization (DDQ or O2) Cyclo->Oxidation - 2H Product 2-Phenylquinoline Derivative Oxidation->Product

Figure 1: The Povarov multicomponent reaction pathway for the synthesis of 2-phenylquinoline derivatives.

Pharmacological Landscape

Oncology: Multi-Targeting Potential

2-phenylquinolines exhibit potent cytotoxicity against solid tumors (HeLa, MCF-7, PC3) through distinct mechanisms:

  • G-Quadruplex Stabilization: Derivatives with cationic side chains (e.g., dimethylamino) at C-4 stabilize G-quadruplex DNA structures in oncogene promoters (c-MYC, KRAS), inhibiting telomerase activity and inducing apoptosis.

  • Tubulin Polymerization Inhibition: Analogous to colchicine, certain 2-phenylquinolines bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

  • HDAC Inhibition: Recent studies identify 2-phenylquinoline-4-carboxylic acid derivatives as selective inhibitors of HDAC3, a key epigenetic regulator in cancer cell proliferation.

Infectious Diseases
  • Antimalarial: The scaffold mimics the core of chloroquine. 2-phenylquinolines inhibit hemozoin formation by complexing with free heme (Fe2+-protoporphyrin IX) in the parasite's digestive vacuole.

  • Antiviral (COVID-19): Derivatives substituted with 6,7-dimethoxy groups have shown micromolar inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved target essential for viral replication.[2]

Data Summary: Comparative Potency
Compound IDTarget/ActivityCell Line / AssayIC50 / EC50 (µM)Key Structural FeatureRef
13a AntiproliferativeHeLa (Cervical Cancer)0.50C-6 phenyl; C-4 amino side chain[1]
7j Apoptosis InducerHCT-116 (Colorectal)~26.752-oxo-3-phenylquinoxaline core[2]
D28 HDAC InhibitorHDAC3 (Enzyme Assay)24.454-carboxylic acid moiety[3]
6g AntiviralSARS-CoV-2 (Vero E6)6.06,7-dimethoxy; C-4 isoquinoline[4]
2-n-propylQ AntileishmanialL. donovani (In vivo)>88% red.[3]*C-2 alkyl/phenyl variation[5]

*Reduction in parasite burden.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of the 2-phenylquinoline scaffold is tightly governed by substitution patterns.

SAR Map
  • Position 2 (Phenyl Ring): Essential for lipophilicity and DNA intercalation. Para-substitution (e.g., -OMe, -Cl) often enhances potency. Replacement with alkyl chains reduces metabolic stability but may improve solubility.

  • Position 4 (The "Anchor" Point):

    • Basic Side Chains: Introduction of amine linkers (e.g., -NH-(CH2)n-N(Me)2) drastically improves water solubility and DNA binding affinity (via electrostatic interaction with the phosphate backbone).

    • Carboxylic Acids: Essential for HDAC zinc-binding activity.

  • Positions 6, 7, & 8 (The Benzo-fused Ring):

    • Electron-Donating Groups (EDGs): Methoxy (-OMe) groups at C-6 or C-7 are critical for antiviral activity (SARS-CoV-2) and enhance cytotoxicity in cancer models by increasing electron density for pi-stacking.

    • Halogens: C-6 Chlorine or Fluorine often improves metabolic stability (blocking P450 oxidation sites).

Visualization: Mechanism of Action (Antimalarial/Anticancer)

Mechanism Drug 2-Phenylquinoline Derivative Target_DNA G-Quadruplex DNA (Cancer) Drug->Target_DNA Intercalation Target_Heme Free Heme (Fe2+) (Malaria) Drug->Target_Heme Binding Complex_DNA Drug-DNA Complex (Stabilization) Target_DNA->Complex_DNA Complex_Heme Drug-Heme Complex (Pi-Pi Stacking) Target_Heme->Complex_Heme Effect_Cancer Telomerase Inhibition Apoptosis Complex_DNA->Effect_Cancer Effect_Malaria Inhibition of Hemozoin ROS Accumulation Complex_Heme->Effect_Malaria

Figure 2: Dual mechanism of action: G-quadruplex stabilization in oncology and heme complexation in malaria.

Experimental Protocol: Povarov Synthesis of 6-Methoxy-2-phenylquinoline

Objective: Synthesis of a lead 2-phenylquinoline derivative using an Iodine-catalyzed Povarov reaction. Rationale: This protocol is chosen for its operational simplicity, high atom economy, and avoidance of toxic heavy metals.

Materials:
  • 4-Methoxyaniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Acetonitrile (MeCN) (5 mL)

  • Sodium thiosulfate (

    
    ) (sat. aq.)
    
Step-by-Step Methodology:
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (123 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in acetonitrile (5 mL). Stir at room temperature for 15 minutes to allow in situ imine formation.

  • Catalyst & Dienophile Addition: Add phenylacetylene (102 mg, 1.0 mmol) followed by molecular iodine (25 mg, 0.1 mmol).

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Look for the disappearance of the imine spot and the appearance of a highly fluorescent quinoline spot.

  • Work-up: Cool the reaction mixture to room temperature. Quench the iodine by adding saturated sodium thiosulfate solution (10 mL). Extract the mixture with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Validation:

    • Yield: Expected 75–85%.

    • Characterization: Confirm structure via

      
       NMR (look for characteristic quinoline aromatic protons at 
      
      
      
      7.5–8.5 ppm) and Mass Spectrometry.

Future Outlook

The 2-phenylquinoline scaffold is transitioning from a "hit" structure to a "lead" candidate.[2] The primary challenge remains water solubility and selectivity . Future development must focus on:

  • Nano-formulations: Encapsulation to improve bioavailability for highly lipophilic derivatives.

  • PROTACs: Utilizing the 2-phenylquinoline core as a warhead in Proteolysis Targeting Chimeras to degrade specific oncoproteins.

  • Hybrid Molecules: Conjugating the quinoline core with artemisinin or triazoles to overcome multidrug resistance in malaria and cancer.

References

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. International Journal of Molecular Sciences. (2024). Link

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. (2024). Link

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Link

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. (2021). Link

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. (2021). Link

Sources

The Therapeutic Potential of 2-Phenylquinoline Scaffolds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 2-phenylquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical features of this scaffold, its diverse mechanisms of action, and its applications across critical therapeutic areas including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This document synthesizes current literature to offer field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships, aiming to empower the rational design of next-generation therapeutics based on the 2-phenylquinoline framework.

Introduction: The 2-Phenylquinoline Core - A Versatile Pharmacophore

The quinoline ring system is a foundational heterocyclic motif in numerous natural products and synthetic pharmaceuticals. The introduction of a phenyl group at the 2-position creates the 2-phenylquinoline scaffold, a modification that significantly enhances the molecule's therapeutic versatility. This structural feature imparts a unique combination of rigidity, planarity, and lipophilicity, allowing for diverse interactions with a wide array of biological targets. The inherent modularity of the 2-phenylquinoline core, with multiple sites for functionalization, provides a robust platform for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide will explore the multifaceted therapeutic landscape of 2-phenylquinoline derivatives, highlighting their potential to address unmet medical needs.

Anticancer Activity: A Multi-pronged Approach to Oncology

Recent research has underscored the significant potential of 2-phenylquinoline derivatives as potent anticancer agents, with several compounds exhibiting substantial antiproliferative activity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and immortality.

Mechanism of Action: Targeting the Pillars of Cancer Progression

2-Phenylquinoline derivatives exert their anticancer effects through several key mechanisms:

  • G-Quadruplex Stabilization: Guanine-rich sequences in DNA can fold into four-stranded secondary structures known as G-quadruplexes (G4s).[2] These structures are prevalent in telomeres and the promoter regions of oncogenes like c-MYC and BCL-2.[2] The stabilization of these G4 structures by small molecules can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells, and suppress oncogene transcription.[2] The planar aromatic surface of the 2-phenylquinoline scaffold is particularly well-suited for π-π stacking interactions with the G-quartets, leading to the stabilization of these structures and subsequent cell cycle arrest and apoptosis.[2]

  • Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their overexpression is often associated with cancer.[4][5] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors.[3][5] By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[3]

  • Modulation of Signaling Pathways: 2-Phenylquinoline derivatives have been shown to interfere with critical signaling pathways that drive cancer cell growth and survival. One such pathway is the PI3K-Akt-mTOR pathway, which is frequently deregulated in various cancers.[6] Specific derivatives have been found to act as potent mTOR inhibitors, disrupting the entire PI3K-Akt-mTOR-p70S6K cascade and inducing apoptosis through a mitochondrial-dependent pathway.[6] Additionally, some quinoline derivatives have been shown to downregulate the expression of proteins like Lumican, which is overexpressed in several cancers and promotes cell migration and invasion.[7] Other antitumor mechanisms include the inhibition of c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[7]

anticancer_mechanisms cluster_g4 G-Quadruplex Stabilization cluster_hdac HDAC Inhibition cluster_pi3k Signaling Pathway Modulation G4 G-Quadruplex Telomerase Telomerase Inhibition G4->Telomerase Oncogene Oncogene Transcription (c-MYC, BCL-2) G4->Oncogene Apoptosis1 Apoptosis Telomerase->Apoptosis1 Oncogene->Apoptosis1 HDAC HDAC Histone Histone Hyperacetylation HDAC->Histone TSG Tumor Suppressor Gene Reactivation Histone->TSG Apoptosis2 Apoptosis TSG->Apoptosis2 PI3K PI3K/Akt/mTOR Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival Apoptosis3 Apoptosis Proliferation->Apoptosis3 Survival->Apoptosis3 2-Phenylquinoline 2-Phenylquinoline 2-Phenylquinoline->G4 2-Phenylquinoline->HDAC 2-Phenylquinoline->PI3K

Figure 1: Anticancer mechanisms of 2-phenylquinoline scaffolds.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the position of the phenyl group on the quinoline ring and the nature of the aminomethyl side chains significantly influence their antiproliferative activity.[1] Generally, increasing the lipophilicity of these compounds correlates with better cytotoxic effects against certain cancer cell lines.[8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 2-phenylquinoline derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesHeLa (Cervical)8.3[8]
2-ArylquinolinesPC3 (Prostate)31.37[8]
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolinesMDA-MB-231 (Breast)0.52 - 1.10[2]
HDAC Inhibitors (D28)K562 (Leukemia)Potent Activity[3]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. 2-Phenylquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Targeting COX-2 and NF-κB
  • Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation.[9][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is primarily induced during inflammation.[9][10] Several 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent and selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

  • NF-κB Pathway Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] The activation of the NF-κB pathway is a hallmark of many inflammatory diseases.[13] Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, preventing the translocation of NF-κB into the nucleus and thereby suppressing the transcription of inflammatory genes.[14]

anti_inflammatory_mechanisms cluster_cox2 COX-2 Inhibition cluster_nfkb NF-κB Pathway Inhibition COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation1 Inflammation Prostaglandins->Inflammation1 NFkB NF-κB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Inflammation2 Inflammation ProInflammatory->Inflammation2 2-Phenylquinoline 2-Phenylquinoline 2-Phenylquinoline->COX2 2-Phenylquinoline->NFkB

Figure 2: Anti-inflammatory mechanisms of 2-phenylquinoline scaffolds.

Quantitative Data Summary

The following table presents the in vitro anti-inflammatory activity of selected 2-phenylquinoline derivatives.

Compound ClassTargetIC50Reference
2-(4-phenylquinoline-2-yl)phenolCOX-20.026 µM[11]
2-(4-phenylquinoline-2-yl)phenolCOX-20.102 µM[11]
2-(4-phenylquinoline-2-yl)phenol (HRBC membrane stabilization)Anti-inflammatory0.021 µM[11]

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a significant global health challenge. 2-Phenylquinoline derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and viruses.

Antibacterial and Antifungal Activity

Derivatives of 2-phenylquinoline have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The 2-phenylquinoline scaffold has been identified as a privileged structure for imparting broad-spectrum anti-coronavirus activity. Certain derivatives have shown low micromolar activity as inhibitors of SARS-CoV-2 replication and also exhibit pronounced antiviral activity against other human coronaviruses like HCoV-229E and HCoV-OC43. Preliminary studies suggest that some of these compounds may exert their antiviral effect by inhibiting the helicase unwinding activity of nsp13, a highly conserved viral enzyme.

Quantitative Data Summary

The following table summarizes the antimicrobial and antiviral activity of representative 2-phenylquinoline derivatives.

Compound ClassOrganism/VirusMIC/EC50Reference
2-phenyl-quinoline-4-carboxylic acid derivativeStaphylococcus aureus64 µg/mL[15]
2-phenyl-quinoline-4-carboxylic acid derivativeEscherichia coli128 µg/mL[15]
2-Phenylquinoline derivativeSARS-CoV-22.6 - 13 µM[3]
2-Phenylquinoline derivativeHCoV-229E0.2 - 9.4 µM[3]
2-Phenylquinoline derivativeHCoV-OC430.6 - 7.7 µM[3]

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. 2-Phenylquinoline derivatives have shown promise as neuroprotective agents through their ability to combat oxidative stress and inhibit key enzymes involved in neurotransmitter degradation.

Mechanism of Action: A Dual Approach to Neuroprotection
  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[16] The phenolic and other functional groups that can be incorporated into the 2-phenylquinoline scaffold can act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[16][17]

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for its breakdown. Some quinoline derivatives have been identified as inhibitors of AChE, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.[18]

neuroprotective_mechanisms cluster_antioxidant Antioxidant Activity cluster_ache AChE Inhibition ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage1 Neuronal Damage OxidativeStress->NeuronalDamage1 AChE Acetylcholinesterase (AChE) Acetylcholine Acetylcholine AChE->Acetylcholine CognitiveFunction Improved Cognitive Function Acetylcholine->CognitiveFunction 2-Phenylquinoline 2-Phenylquinoline 2-Phenylquinoline->ROS 2-Phenylquinoline->AChE

Figure 3: Neuroprotective mechanisms of 2-phenylquinoline scaffolds.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key 2-phenylquinoline intermediate and for a fundamental biological assay.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction

The Doebner reaction is a classic and efficient one-pot, three-component synthesis for preparing 2-substituted quinoline-4-carboxylic acids.[19]

synthesis_workflow Reactants Reactants: - Aniline (1.1 mmol) - Benzaldehyde (1 mmol) - Pyruvic acid (1 mmol) - Ethanol (5 mL) - Fe(OTf)3 (15 mol%) Reaction Reaction: - Combine reactants in a round-bottom flask. - Reflux at 80°C for 3 hours. Reactants->Reaction Monitoring Monitoring: - Track reaction progress by TLC. Reaction->Monitoring Workup Work-up: - Cool to room temperature. - Filter the precipitate. Monitoring->Workup Purification Purification: - Recrystallize from ethanol. Workup->Purification Product Product: 2-Phenylquinoline-4-carboxylic acid Purification->Product

Figure 4: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, combine aniline (1.1 mmol), benzaldehyde (1 mmol), pyruvic acid (1 mmol), and 5 mL of ethanol.[20]

  • Catalyst Addition: To the stirred mixture, add iron(III) trifluoromethanesulfonate (Fe(OTf)3) (15 mol%).[20]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 3 hours.[20]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The crude product will precipitate out of the solution.[20]

  • Purification: Filter the precipitate and recrystallize the solid from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[20]

Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[21]

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[21]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The 2-phenylquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to modulate multiple biological targets through rational chemical modifications makes this scaffold particularly attractive for addressing complex diseases.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: Further studies are needed to fully elucidate the intricate molecular mechanisms underlying the diverse pharmacological effects of 2-phenylquinoline derivatives.

  • Lead Optimization: Structure-activity relationship studies should be expanded to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of 2-phenylquinoline derivatives in combination with existing therapies could lead to more effective treatment strategies, particularly in oncology.

By continuing to explore the rich chemical space of the 2-phenylquinoline scaffold, the scientific community is well-positioned to unlock new therapeutic avenues and develop innovative medicines for a range of challenging diseases.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH. [Link]

  • 2-phenylquinoline-4-carboxylic acid. Georgia Southern University. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.net. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. PubMed. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • COX‐2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]

  • Macrocyclization of bis-indole quinolines for selective stabilization of G-quadruplex DNA structures. PMC - PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Stabilization of G-Quadruplex-Duplex Hybrid Structures Induced by Minor Groove-Binding Drugs. MDPI. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • "The structure and function of G-quadruplex DNA" - Shankar Balasubramanian. YouTube. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers. [Link]

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

  • Non-Canonical NF-kB Signaling Pathway | Mechanism and Function. YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Sequence, Stability, Structure of G-Quadruplexes and Their Drug Interactions. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. PMC. [Link]

  • Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. MDPI. [Link]

Sources

Methodological & Application

Advanced Protocols for Quinoline Synthesis via the Povarov Reaction

[1][2][3]

Abstract

The Povarov reaction, formally an inverse electron-demand aza-Diels-Alder cycloaddition, offers a convergent pathway to construct the tetrahydroquinoline (THQ) core. However, for drug discovery applications targeting the fully aromatic quinoline scaffold—a "privileged structure" in medicinal chemistry—the standard protocol requires modification. This application note details optimized conditions for the Oxidative Povarov Reaction , bridging the gap between the initial cycloaddition and the necessary aromatization step. We present two validated protocols: a robust Iodine-mediated one-pot cascade and a classical Lewis-acid catalyzed two-step sequence, providing researchers with flexible options based on substrate sensitivity.[1]

Mechanistic Principles & Strategic Design

The Reaction Pathway

The synthesis of quinolines via the Povarov reaction involves a cascade of three distinct chemical events:

  • Imine Formation: Condensation of an aniline (arylamine) with an aldehyde to form a Schiff base (N-aryl imine).

  • [4+2] Cycloaddition: The imine acts as the diene (heterodiene) and reacts with an electron-rich alkene (dienophile) to form a tetrahydroquinoline (THQ) intermediate. This step is typically catalyzed by Lewis or Brønsted acids.[2][3]

  • Aromatization (Oxidation): The THQ intermediate must undergo oxidative dehydrogenation to yield the final quinoline structure.

Mechanistic Diagram

The following diagram illustrates the molecular logic from starting materials to the aromatic quinoline product.

PovarovMechanismStartAniline + AldehydeImineSchiff Base(Heterodiene)Start->Imine- H2OTransition[4+2] Cycloaddition(Inverse Electron Demand)Imine->Transition+ Lewis AcidAlkeneElectron-RichAlkeneAlkene->TransitionTHQTetrahydroquinoline(THQ) IntermediateTransition->THQOxidationOxidative Dehydrogenation(- 2 H2)THQ->OxidationOxidant (I2, DDQ, O2)ProductQuinolineScaffoldOxidation->Product

Figure 1: Mechanistic flow of the Oxidative Povarov Reaction. Note the critical transition from THQ to Quinoline requires an oxidative trigger.

Critical Reaction Parameters

Catalyst Selection
  • Lewis Acids (BF3·OEt2, Sc(OTf)3, InCl3): Highly effective for the cycloaddition step. They activate the imine, lowering the LUMO energy to facilitate reaction with the alkene. However, they do not inherently catalyze the oxidation step.

  • Molecular Iodine (I2): A dual-purpose reagent. It acts as a mild Lewis acid to drive the cycloaddition and subsequently functions as an oxidant (in DMSO) to drive aromatization.

Oxidant Choice[5]
  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): The gold standard for stoichiometric oxidation of THQs. Fast and reliable but requires a separate step or careful one-pot timing.

  • DMSO/I2: DMSO acts as the terminal oxidant in the presence of Iodine, similar to a Kornblum oxidation mechanism, allowing for a seamless one-pot procedure.

  • Oxygen (Air): Used in photocatalytic variants, often requiring specific photocatalysts (e.g., TiO2, Ru-complexes).

Experimental Protocols

Protocol A: One-Pot Iodine-Mediated Oxidative Povarov

Best for: Rapid library generation, robust substrates, metal-free conditions. Mechanism: I2 catalyzes imine formation and cycloaddition, then mediates oxidation in DMSO.

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (or Methyl Ketone) (1.0 equiv)

  • Electron-rich alkene (e.g., styrene, vinyl ether) (1.2 equiv)

  • Molecular Iodine (I2) (0.5 - 1.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

  • Setup: In a 10 mL sealed tube or round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (3 mL).

  • Activation: Add Molecular Iodine (I2) (0.5 mmol, 50 mol%) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation.

  • Cycloaddition: Add the alkene (1.2 mmol). Seal the tube or attach a reflux condenser.

  • Reaction: Heat the mixture to 100–110 °C for 12–24 hours.

    • Note: The high temperature is necessary for the oxidative aromatization step in DMSO.

  • Monitoring: Monitor by TLC or LC-MS. The intermediate THQ may appear first; continue heating until conversion to the fully aromatic quinoline is complete.

  • Workup: Cool to room temperature. Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with water and brine to remove DMSO.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Classical Two-Step Lewis Acid Synthesis

Best for: Sensitive substrates, complex natural product synthesis, strict control over stereochemistry (if stopping at THQ).

Materials:

  • Step 1: Aniline, Aldehyde, Alkene, BF3[4]·OEt2 (catalyst), Acetonitrile (MeCN).

  • Step 2: DDQ (Oxidant), Dichloromethane (DCM).

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under inert atmosphere (N2/Ar), mix aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL). Stir for 30 mins over activated 4Å molecular sieves.

  • Cycloaddition: Add the alkene (1.2 mmol). Cool to 0 °C.

  • Catalysis: Dropwise add BF3·OEt2 (0.2 mmol, 20 mol%). Allow to warm to room temperature and stir for 4–12 hours.

    • Checkpoint: Isolate a small aliquot. NMR/LC-MS should show the Tetrahydroquinoline (THQ) .

  • Oxidation (Aromatization):

    • Option 1 (One-Pot): Add DDQ (2.0 equiv) directly to the reaction mixture. Stir for 2 hours at RT.

    • Option 2 (Sequential): Perform a standard aqueous workup (NaHCO3) to isolate the crude THQ. Re-dissolve crude THQ in DCM (5 mL) and add DDQ (1.2 equiv). Stir for 1 hour.

  • Workup: Filter the mixture through a pad of Celite to remove hydroquinone byproducts. Wash with saturated NaHCO3.

  • Purification: Flash chromatography on silica gel.

Data Summary & Optimization Guide

Solvent and Catalyst Effects

The following table summarizes the impact of conditions on the reaction outcome (General Trends):

ParameterConditionOutcomeRecommendation
Solvent Acetonitrile (MeCN)High cis-diastereoselectivity for THQUse for Protocol B (Step 1)
DMSOPromotes oxidation to QuinolineMandatory for Protocol A
TolueneSlower rates, requires higher tempAvoid unless solubility dictates
Catalyst BF3·OEt2Strong activation, high yield of THQStandard for 2-step method
Sc(OTf)3Water-tolerant, reusableUse for "Green" variants
Iodine (I2)Dual catalyst/oxidantUse for direct Quinoline synthesis
Alkene Vinyl EthersElectron-rich, very reactiveReact at 0 °C to RT
StyrenesModerately reactiveRequires heating (reflux)
Workflow Visualization

The operational workflow for selecting the correct protocol is depicted below.

ProtocolSelectionDecisionTarget: Quinoline ScaffoldSubstrateSubstrate Sensitivity?Decision->SubstrateRobustRobust / Stable(e.g., simple aryls)Substrate->RobustSensitiveAcid Sensitive / Complex(e.g., acid-labile groups)Substrate->SensitiveProtAProtocol A: I2 / DMSO(High Temp, One-Pot)Robust->ProtAProtBProtocol B: BF3·OEt2 -> DDQ(Low Temp, Stepwise)Sensitive->ProtBWorkupAThiosulfate QuenchExtractionProtA->WorkupAWorkupBCelite FiltrationBicarb WashProtB->WorkupB

Figure 2: Decision tree for selecting the optimal synthetic protocol.

Troubleshooting & Common Pitfalls

  • Incomplete Oxidation:

    • Symptom:[1][4][5] Mixture of THQ and Quinoline observed by LC-MS.

    • Solution (Protocol A): Increase temperature to 120 °C or add co-oxidant (e.g., TBHP).

    • Solution (Protocol B): Ensure DDQ is fresh. Old DDQ absorbs moisture and loses potency.

  • Regioselectivity Issues:

    • Symptom:[1][4][5] Mixture of regioisomers when using meta-substituted anilines.

    • Insight: The Povarov reaction is generally regioselective for the position para to the electron-donating group on the aniline. Steric hindrance can shift this.[3]

    • Solution: Use blocking groups or vary the Lewis Acid size (e.g., bulky Aluminum phenoxides) to direct selectivity.

  • Hydrolysis of Imine:

    • Symptom:[1][4][5] Recovery of starting aldehyde and aniline.

    • Solution: Ensure anhydrous solvents are used. Add 4Å molecular sieves to the reaction mixture during the imine formation step.

References

  • Kouznetsov, V. V. (2019). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. Synthesis, 51(09), 1889-1906.

  • Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[1][6] Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582–4585.

  • Vicente-García, E., et al. (2016). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 12, 776–783.

  • Bello, D., et al. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters, 24, 1234-1238.

  • Lemos, B. C., et al. (2022).[7] Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.[7] Synthesis, 54(14), 3125-3146.

fluorescence properties of methoxy-substituted 2-phenylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photophysical Characterization & Utility of Methoxy-Substituted 2-Phenylquinolines

Introduction: The Donor-Acceptor Architecture

Methoxy-substituted 2-phenylquinolines represent a pivotal class of push-pull fluorophores used extensively in organic light-emitting diodes (OLEDs), ratiometric pH sensing, and bio-imaging. Their utility stems from a tunable electronic architecture: the electron-rich methoxy group (


) acts as a donor, while the electron-deficient quinoline nitrogen heterocycle serves as the acceptor.

This structure facilitates Intramolecular Charge Transfer (ICT) upon excitation. The position of the methoxy substituent governs the efficiency of this transfer:

  • Para-position (Phenyl ring): Extends conjugation length, typically resulting in high quantum yields (

    
    ) and blue-to-green emission.
    
  • Quinoline backbone (Positions 6, 7): Modulates the HOMO energy levels, directly influencing solvatochromic sensitivity.

The following guide details the photophysical characterization, experimental protocols, and sensing mechanisms of these derivatives.

Mechanistic Insight & Signaling Pathways

Understanding the excited-state dynamics is crucial for deployment. Upon photoexcitation (


), the molecule undergoes charge redistribution. In polar solvents, the highly dipolar ICT state is stabilized, lowering its energy and causing a bathochromic (red) shift in emission.

Figure 1: Photophysical Decay & Sensing Mechanism

Jablonski_ICT S0 Ground State (S0) Neutral Form S1_LE Locally Excited (LE) State S0->S1_LE Excitation (UV) S0_Prot Protonated Species (Red Shifted Abs) S0->S0_Prot + H+ (Acid) S1_ICT ICT State (Solvent Stabilized) S1_LE->S1_ICT Relaxation (Polar Solvent) Emission Fluorescence Emission (hν) S1_LE->Emission Radiative Decay (Blue/Green) S1_ICT->Emission Radiative Decay (Red Shift) S0_Prot->S0 + OH- (Base)

Caption: Figure 1. Jablonski diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, and the reversible protonation pathway.

Photophysical Characterization Data

The following data summarizes typical behavior for 2-(4-methoxyphenyl)quinoline and 6-methoxy-2-phenylquinoline derivatives. Note the distinct solvatochromism (dependence on solvent polarity).

Table 1: Solvatochromic Shifts & Quantum Yields (Representative Data)

Solvent ParameterSolvent

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Non-Polar Cyclohexane325390~650.60 - 0.85
Polar Aprotic Acetonitrile (MeCN)330415~850.40 - 0.60
Polar Protic Methanol (MeOH)332435~1030.25 - 0.40
Acidic 0.1 M TFA in DCM360480+>120Variable*
  • Note: In non-polar solvents, emission is dominated by the Locally Excited (LE) state (Blue). In polar solvents, the ICT state dominates (Green/Cyan).

  • Acidic Media: Protonation of the quinoline nitrogen (

    
    ) often causes a significant red shift due to increased electron-withdrawing character of the quinolinium ring.
    

Experimental Protocols

Protocol A: Synthesis via Friedlander Condensation

Target: 2-(4-methoxyphenyl)quinoline

  • Reagents: 2-Aminobenzaldehyde (1.0 eq), 4-Methoxyacetophenone (1.0 eq), KOH (0.1 eq, catalyst).

  • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve reactants in ethanol.

    • Add KOH pellets.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Cool to room temperature. The product often precipitates.

  • Purification: Recrystallize from hot ethanol. If oil forms, use column chromatography (Silica gel, DCM:Hexane gradient).

Protocol B: Relative Quantum Yield ( ) Measurement

Standard: Quinine Sulfate in 0.1 M


 (

) or Coumarin 153 (

in EtOH).

Critical Step: Concentrations must be adjusted so Optical Density (OD) at excitation wavelength is


 to prevent inner-filter effects.

Figure 2: Quantum Yield Determination Workflow

QY_Protocol Start Start: Sample & Reference Preparation Absorbance Measure UV-Vis Absorbance (Target OD < 0.05 at λ_ex) Start->Absorbance Emission Measure Integrated Fluorescence (Area under curve, F) Absorbance->Emission Same slit widths Calc Calculate Φ_sample using Equation: Φ_s = Φ_r (F_s/F_r)(A_r/A_s)(n_s/n_r)² Emission->Calc

Caption: Figure 2. Step-by-step workflow for comparative quantum yield measurement. A = Absorbance, F = Integrated Fluorescence Area, n = Refractive Index.

Step-by-Step:

  • Solvent Check: Ensure solvents are spectroscopic grade. Degas with

    
     for 10 mins (oxygen quenches ICT states).
    
  • Blanking: Record baseline with pure solvent.

  • Absorbance: Prepare 5 dilutions of the sample. Measure Abs at

    
     (e.g., 350 nm).
    
  • Emission: Record emission spectra for all 5 dilutions using identical slit widths and PMT voltage.

  • Calculation: Plot Integrated Fluorescence Intensity vs. Absorbance. The slope ratio determines

    
    .
    

Advanced Applications: pH Sensing

Methoxy-substituted quinolines act as "off-on-off" or ratiometric pH sensors.

  • Mechanism: The unprotonated quinoline nitrogen has a lone pair. Upon acidification (pH < 4), the nitrogen is protonated (

    
    ).
    
  • Observation: This increases the electron-withdrawing strength of the acceptor, enhancing the push-pull character.

  • Result: A distinct bathochromic shift (e.g., from 400 nm to 480 nm).

  • Protocol: Titrate a

    
     M solution of the dye in MeCN/Water (1:1) with aliquots of dilute TFA or HCl. Plot the ratio of intensities (
    
    
    
    ) against pH to determine the
    
    
    .

References

  • Synthesis and Photophysics of Quinoline Derivatives

    • Title: 4-phenyl quinoline organic phosphor for solution processed blue organic light-emitting diodes.
    • Source: PubMed / NIH (2018).
    • URL:[Link]

  • Fluorescence Enhancement & Protonation

    • Title: Fluorescence enhancement of quinolines by protonation.[1][2][3]

    • Source: RSC Advances (2020).[2]

    • URL:[Link]

  • Quantum Yield Standards & Protocols

    • Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report).
    • Source: IUPAC / Pure and Applied Chemistry (2011).[4]

    • URL:[Link]

  • Solvatochromism & Substituent Effects

    • Title: Synthesis, Optical Properties, and Fluorescence Cell Imaging of Novel Mixed Fluorinated Subphthalocyanines (Discusses methoxy enhancement).
    • Source: MDPI (2023).
    • URL:[Link]

Sources

Application Notes and Protocols for Electrophilic Aromatic Substitution on the 5-Methoxy-2-phenylquinoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Functionalization of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its derivatives are integral to marketed drugs for treating malaria, cancer, and various infections.[4][5] The ability to selectively functionalize the quinoline ring is therefore of paramount importance for the development of novel therapeutics and advanced materials.[1]

This guide focuses on a specific, highly relevant derivative: 5-Methoxy-2-phenylquinoline . This molecule presents a fascinating case for electrophilic aromatic substitution (EAS), featuring a complex interplay of directing effects from the fused pyridine system, a potent activating methoxy group, and a phenyl substituent. Understanding and controlling the regioselectivity of EAS on this scaffold is critical for researchers aiming to synthesize novel analogues for drug discovery and other applications.

These application notes provide a detailed theoretical framework and field-tested experimental protocols for performing key electrophilic aromatic substitution reactions on the 5-methoxy-2-phenylquinoline ring. The content herein is designed to empower researchers, scientists, and drug development professionals to approach the synthesis of novel quinoline derivatives with confidence and scientific rigor.

Section 1: Theoretical Foundation and Regioselectivity Analysis

Intrinsic Reactivity of the Quinoline Nucleus

The quinoline ring system consists of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution, these two rings exhibit vastly different reactivities. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates this ring towards attack by electrophiles.[6][7] Consequently, electrophilic substitution on an unsubstituted quinoline molecule occurs preferentially on the more electron-rich benzene (carbocyclic) ring.[7] Kinetic and thermodynamic studies have shown that substitution is most favored at the C5 and C8 positions, as the cationic intermediates (sigma complexes) formed by attack at these positions are more stable.[6]

The Commanding Influence of the 5-Methoxy Group

Substituents on the aromatic ring play a decisive role in both the rate of reaction and the position of electrophilic attack.[8] The methoxy group (-OCH₃) at the C5 position is a powerful activating group. Through resonance, the oxygen atom's lone pairs donate electron density into the benzene ring, significantly increasing its nucleophilicity and making it more reactive towards electrophiles.[9][10]

As an activating group, the methoxy substituent is a strong ortho, para-director . This means it directs incoming electrophiles to the positions ortho and para relative to itself.

  • Ortho positions: C4 and C6

  • Para position: C8

However, the C4 position is part of the deactivated pyridine ring, making it an unlikely site for substitution. Therefore, the 5-methoxy group strongly activates the C6 and C8 positions of the benzenoid ring for electrophilic attack.

The Role of the 2-Phenyl Group

The phenyl group at the C2 position is on the electron-deficient pyridine ring. Its electronic influence on the reactivity of the separate benzenoid ring is minimal. While a phenyl group can be weakly activating and ortho, para-directing on a simple benzene ring, its effect here is negligible in determining the site of substitution on the carbocyclic ring compared to the powerful influence of the 5-methoxy group.

Predicted Regioselectivity: A Synthesis of Effects

By combining these principles, we can establish a clear prediction for the regiochemical outcome of EAS on 5-methoxy-2-phenylquinoline.

  • The reaction will occur on the benzenoid ring (positions 5, 6, 7, 8) due to the deactivating nature of the pyridine moiety.

  • The 5-methoxy group is the dominant directing influence, potently activating the ring for attack.

  • This activation is directed to its ortho (C6) and para (C8) positions .

Therefore, electrophilic aromatic substitution on 5-methoxy-2-phenylquinoline is expected to yield a mixture of 6-substituted and 8-substituted isomers. The precise ratio of these products may vary depending on the specific electrophile and reaction conditions, with steric factors occasionally favoring the C8 position.

Caption: Predicted sites of electrophilic attack on 5-methoxy-2-phenylquinoline.

Section 2: Experimental Protocols

General Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All reagents should be handled with care, following established laboratory safety protocols.

Nitration: Synthesis of 6-Nitro- and 8-Nitro-5-methoxy-2-phenylquinoline

Principle: The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. This electrophile then attacks the activated quinoline ring. The formation of the sigma complex is typically the rate-limiting step.[11]

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (5 mL) to 5-methoxy-2-phenylquinoline (1.0 g, 4.0 mmol). Stir until all starting material has dissolved.

  • Generation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.3 mL, ~4.5 mmol) dropwise to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Electrophilic Attack: Add the cold nitrating mixture dropwise to the solution of the quinoline substrate over 15-20 minutes. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). The product will precipitate out of the acidic solution.

  • Neutralization and Isolation: Slowly neutralize the cold aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then dry under vacuum. The resulting mixture of 6-nitro and 8-nitro isomers can be separated by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

Scientific Rationale:

  • Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

  • Low Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-reaction and the formation of undesired byproducts.[12][13]

  • Ice Quench & Neutralization: Pouring the acidic mixture onto ice serves to dilute the strong acid and dissipate heat. Neutralization is necessary to deprotonate the quinoline nitrogen and precipitate the neutral organic product.

Bromination: Synthesis of 6-Bromo- and 8-Bromo-5-methoxy-2-phenylquinoline

Principle: Molecular bromine (Br₂) is used as the electrophile. A Lewis acid is often not required due to the highly activated nature of the substrate, but a polar solvent like acetic acid can help to polarize the Br-Br bond and facilitate the reaction.

Detailed Protocol:

  • Dissolution: Dissolve 5-methoxy-2-phenylquinoline (1.0 g, 4.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask protected from light.

  • Reagent Addition: In a separate container, prepare a solution of bromine (0.22 mL, 4.2 mmol) in glacial acetic acid (5 mL). Add this bromine solution dropwise to the quinoline solution at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The disappearance of the bromine color is an indicator of reaction progress. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (10%, 50 mL) to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 6-bromo and 8-bromo isomers.

Scientific Rationale:

  • Glacial Acetic Acid: Serves as a polar solvent that can stabilize the charged intermediates of the reaction.

  • Sodium Thiosulfate Quench: Reacts with and neutralizes any excess, hazardous bromine.

  • Sodium Bicarbonate Wash: Removes the acetic acid solvent from the organic layer.

Sulfonation: Synthesis of 5-Methoxy-2-phenylquinoline-8-sulfonic acid

Principle: Sulfonation involves the use of sulfur trioxide (SO₃) as the electrophile, typically delivered as fuming sulfuric acid (H₂SO₄·SO₃). This reaction is often reversible. Due to steric considerations, sulfonation on activated quinolines often shows a high preference for the less hindered C8 position.[14]

Detailed Protocol:

  • Reaction Setup: Place 5-methoxy-2-phenylquinoline (1.0 g, 4.0 mmol) in a clean, dry round-bottom flask equipped with a stir bar.

  • Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add fuming sulfuric acid (20% SO₃, 5 mL) to the solid substrate.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to 100-110 °C for 4-6 hours.

  • Work-up: Allow the reaction to cool to room temperature, then very carefully pour it onto a large amount of crushed ice (~100 g). The sulfonic acid product, being highly polar, may remain in solution or precipitate as a zwitterion.

  • Isolation: If a precipitate forms, it can be collected by filtration. If it remains in solution, carefully neutralize the mixture with a saturated solution of calcium hydroxide or barium hydroxide. The insoluble metal sulfate can be filtered off, and the desired sulfonic acid can often be precipitated by adjusting the pH of the filtrate.

  • Purification: The crude sulfonic acid is often difficult to purify by chromatography due to its high polarity. Recrystallization from water or an alcohol/water mixture is a common method.

Scientific Rationale:

  • Fuming Sulfuric Acid: Provides a high concentration of the active electrophile, SO₃, necessary to drive the reaction.[14]

  • Elevated Temperature: Sulfonation is often slower than nitration or halogenation and may require heating to proceed at a reasonable rate.

  • Aqueous Work-up: The highly acidic reaction mixture is quenched in ice to manage the exothermic dilution. The work-up procedure is designed to separate the highly polar sulfonic acid product from the sulfuric acid.

Friedel-Crafts Acylation: A Precautionary Note

Principle: The Friedel-Crafts reaction introduces an alkyl (alkylation) or acyl (acylation) group onto an aromatic ring using an appropriate halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15][16][17]

Major Challenge: Standard Friedel-Crafts conditions are generally ineffective for quinolines and other basic nitrogen heterocycles. The basic nitrogen atom of the quinoline ring acts as a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[18] This complexation has two detrimental effects:

  • It consumes the catalyst, preventing it from activating the acyl/alkyl halide.

  • It places a positive charge on the quinoline nitrogen, which strongly deactivates the entire ring system towards electrophilic attack.

Alternative Approaches (for advanced researchers):

  • Modified Catalysts: Using milder Lewis acids or alternative catalytic systems that are less prone to complexation.

  • Intramolecular Reactions: Friedel-Crafts reactions can sometimes be successful in an intramolecular fashion, where the acylating group is already tethered to the molecule.[19]

  • Protecting Groups: While complex, strategies involving the protection of the quinoline nitrogen could potentially be explored.

Due to these significant challenges, a standard, reliable protocol for intermolecular Friedel-Crafts acylation on 5-methoxy-2-phenylquinoline is not provided. Researchers should approach this transformation with caution and be prepared to investigate specialized methods.

Section 3: Data Presentation and Summary

The following table summarizes the expected outcomes for the electrophilic aromatic substitution reactions described.

Reaction TypeElectrophileReagents & Typical ConditionsMajor Predicted Products
Nitration Nitronium ion (NO₂⁺)HNO₃ / H₂SO₄, 0-10 °C5-Methoxy-6-nitro-2-phenylquinoline & 5-Methoxy-8-nitro-2-phenylquinoline
Bromination Bromonium ion (Br⁺)Br₂ in Acetic Acid, Room Temp.6-Bromo-5-methoxy-2-phenylquinoline & 8-Bromo-5-methoxy-2-phenylquinoline
Sulfonation Sulfur Trioxide (SO₃)Fuming H₂SO₄ (20% SO₃), 110 °C5-Methoxy-2-phenylquinoline-8-sulfonic acid (often major due to sterics)

Section 4: Mechanistic Visualization

The diagram below illustrates the mechanism for the nitration of 5-methoxy-2-phenylquinoline at the C6 position. The key step is the formation of the resonance-stabilized sigma complex (arenium ion). Note the crucial contribution of the methoxy group's lone pair in stabilizing the positive charge.

Nitration_Mechanism Start 5-Methoxy-2-phenylquinoline + NO₂⁺ SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) Start->SigmaComplex Electrophilic Attack at C6 Resonance1 Resonance Structure 1 (Charge on C5a) SigmaComplex->Resonance1 delocalization Deprotonation Deprotonation (-H⁺) SigmaComplex->Deprotonation Loss of Aromaticity Resonance2 Resonance Structure 2 (Charge on C8) Resonance1->Resonance2 Resonance3 Key Resonance Structure 3 (Charge on Oxygen) Resonance2->Resonance3 OCH₃ donation Resonance3->Resonance1 Product 6-Nitro-5-methoxy-2-phenylquinoline Deprotonation->Product Restoration of Aromaticity

Caption: Workflow of the nitration mechanism at the C6 position.

References

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? [Online Forum Post]. Available at: [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Chem-Station. Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

  • University of York. Chapter 7: Quinolines and Isoquinolines. [PDF Document].
  • Adedotun, A. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • ResearchGate. Selective Direct Fluorination of Quinoline Derivatives. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? [Online Forum]. Available at: [Link]

  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? [Online Forum]. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [YouTube Video]. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • AIP Publishing. (2019). Synthesis and Optical Study of Ortho, Meta and Para Methoxy Substituted 2, 4 –Diphenyl Quinoline. AIP Conference Proceedings. Available at: [Link]

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • ResearchGate. On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • Asian Journal of Chemistry.
  • National Institutes of Health. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. Available at: [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Available at: [Link]

  • Semantic Scholar. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Available at: [Link]

  • National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]

  • MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]

  • ResearchGate. Synthesis of quinolines through intramolecular Friedel–Crafts acylation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scientific Research Publishing. (2015). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • National Institutes of Health. 5-Methoxyquinoline. PubChem. Available at: [Link]

  • Covenant University Repository. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Google Patents. Preparation method of 5-methoxyindole.
  • ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • Patsnap. Synthesis method of 5-methoxy-2-tetralone. Eureka. Available at: [Link]

  • National Institutes of Health. (2020). The synthesis of anticancer sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-ones derivatives via a free radical cascade pathway. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-2-phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The Core Challenge: The synthesis of 5-methoxy-2-phenylquinoline is notorious for regioselectivity issues . The most common error researchers make is attempting a direct Skraup or Doebner-Miller cyclization using m-anisidine (3-methoxyaniline).

The "Isomer Trap": In m-anisidine, the methoxy group is an Electron Donating Group (EDG). During acid-catalyzed cyclization with cinnamaldehyde (or equivalents), the ring closure can occur at two positions:

  • Position 2 (Ortho to OMe): Sterically hindered. Leads to the desired 5-methoxy isomer.[1][2][3][4][5]

  • Position 6 (Para to OMe): Sterically unhindered and electronically activated. Leads to the unwanted 7-methoxy isomer.

Result: Standard cyclization typically yields a 20:80 mixture favoring the unwanted 7-methoxy isomer, resulting in poor yields (<30%) of the target after difficult separation.

Strategic Decision Tree

Before starting, select the protocol based on your available starting materials.

RouteSelection Start START: Select Precursors Q1 Do you have 2-amino-6-methoxybenzaldehyde? Start->Q1 Q2 Do you have 5-hydroxy-2-phenylquinoline? Q1->Q2 No RouteA ROUTE A: Friedländer Synthesis (High Regiocontrol) Q1->RouteA Yes RouteB ROUTE B: O-Methylation (Highest Yield) Q2->RouteB Yes RouteC ROUTE C: Modified Skraup (Low Yield / High Risk) Q2->RouteC No (Only m-anisidine) caption Figure 1: Strategic Route Selection for 5-Methoxy-2-phenylquinoline

Protocol A: The Friedländer Synthesis (Precision Route)

Best For: Total synthesis with guaranteed regiochemistry. Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration.

Reagents:
  • Substrate A: 2-Amino-6-methoxybenzaldehyde (1.0 eq)

  • Substrate B: Acetophenone (1.2 eq)

  • Catalyst: KOH (alcoholic) or Sulfamic Acid (solvent-free)

  • Solvent: Ethanol (EtOH) or solvent-free (if using acid catalyst)

Step-by-Step Workflow:
  • Condensation: Dissolve 2-amino-6-methoxybenzaldehyde in absolute EtOH. Add acetophenone.

  • Catalysis: Add 10 mol% KOH (ethanolic solution).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Disappearance of the aldehyde indicates completion.

  • Workup: Cool to RT. Pour into crushed ice/water.

  • Isolation: The product often precipitates. Filter and wash with cold water.

Troubleshooting Guide (Friedländer)
IssueProbable CauseCorrective Action
Low Conversion (<50%) Water accumulation inhibiting dehydration.Switch to Dean-Stark: Use Toluene as solvent with catalytic p-TsOH to physically remove water.
Aldol Polymerization Base concentration too high; self-condensation of acetophenone.Switch to Acid Catalysis: Use Sulfamic acid (10 mol%) at 100°C (solvent-free) or Glacial Acetic Acid/H₂SO₄.
Sticky/Oily Product Incomplete cyclization (intermediate imine formation).Increase Heat: If refluxing EtOH fails, switch to microwave irradiation (140°C, 10 min) to force ring closure.

Protocol B: O-Methylation (The "Bypass" Route)

Best For: High-throughput generation if the hydroxy-precursor is available. Concept: Avoids ring construction issues by modifying an existing quinoline core.

Reagents:
  • Substrate: 5-Hydroxy-2-phenylquinoline

  • Methylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Base: Tetrabutylammonium Hydroxide (TBAH) or K₂CO₃

  • Solvent: Acetone or DMF

Step-by-Step Workflow:
  • Solubilization: Dissolve 5-hydroxy-2-phenylquinoline in Acetone.

  • Deprotonation: Add TBAH (40% aq. solution) or K₂CO₃.[4][6][7] Stir for 10 min at RT.

    • Note: The solution often darkens as the phenoxide anion forms.

  • Methylation: Add MeI dropwise.

  • Reaction: Stir at 50°C.

    • Critical: With TBAH, reaction is fast (15–30 min). With K₂CO₃, it may take 2–4 hours.

  • Quench: Evaporate acetone, add water, extract with DCM.

Troubleshooting Guide (Methylation)
IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of the phenoxide anion.Add Phase Transfer Catalyst: If using K₂CO₃/Acetone, add 5 mol% 18-Crown-6 or TBAB.
N-Methylation (Quinolone formation) Ambident nucleophile attack (N vs O).Solvent Control: Use Acetone (favors O-alkylation). Avoid high-dielectric solvents like DMSO if N-methylation is observed.
Low Yield Hydrolysis of MeI.Anhydrous Conditions: Ensure reagents are dry. Use molecular sieves in the solvent.

Protocol C: Modified Skraup (The "Rescue" Guide)

Warning: Use only if absolutely necessary. Expect a mixture of isomers.[8]

The Regioselectivity Problem Visualized

SkraupMechanism Substrate m-Anisidine (3-Methoxyaniline) Intermediate Michael Addition Product (Aniline + Cinnamaldehyde) Substrate->Intermediate Acid Catalysis PathA Cyclization at C2 (Sterically Hindered) Intermediate->PathA High Energy Barrier PathB Cyclization at C6 (Sterically Favored) Intermediate->PathB Low Energy Barrier ProductA 5-Methoxy-2-phenylquinoline (Target: Minor Product) PathA->ProductA ProductB 7-Methoxy-2-phenylquinoline (Impurity: Major Product) PathB->ProductB caption Figure 2: Regioselectivity Divergence in Skraup Synthesis

Optimization for Protocol C:

If you must use this route, you cannot stop the formation of the 7-isomer, but you can optimize the separation.

  • Reaction: Run the Doebner-Miller (Aniline + Cinnamaldehyde + HCl).

  • Purification (The Fix):

    • Crystallization: The 7-methoxy isomer is typically less soluble in Ethanol.

    • Protocol: Dissolve the crude tarry mixture in hot Ethanol. Cool slowly. The crystals that form first are likely the 7-methoxy impurity. Filter these out.

    • Mother Liquor: The filtrate contains your target (5-methoxy). Concentrate and recrystallize from Hexane/EtOAc.

Comparative Data Summary

MetricFriedländer (Route A)Methylation (Route B)Skraup/Doebner (Route C)
Typical Yield 75–85%85–92%20–35% (of target isomer)
Regioselectivity 100% (5-OMe)100% (5-OMe)~20:80 (5-OMe : 7-OMe)
Atom Economy Moderate (Loss of H₂O)HighLow (Tarry byproducts)
Purification Simple (Precipitation)Simple (Extraction)Difficult (Isomer separation)

References

  • Regioselective Synthesis (Friedländer)

    • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
    • Source: PMC / NIH (2022).
    • URL:[Link]

  • Methylation Protocol

    • Title: Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ).
    • Source: ResearchGate / Bull. Korean Chem. Soc. (2014).[4]

    • URL:[Link]

  • Regioselectivity Issues (Skraup/Benzimidazole analogs)

    • Title: Regioselective Synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines.[8]

    • Source: PubMed (2013).
    • URL:[Link]

  • General Quinoline Synthesis Review

    • Title: Advances in polymer based Friedlander quinoline synthesis.
    • Source: TÜBİTAK Academic Journals (2021).
    • URL:[Link]

Sources

Technical Guide: Solubilization & Handling of 5-Methoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility and handling of 5-Methoxy-2-phenylquinoline , a lipophilic quinoline derivative.[1] As a Senior Application Scientist, I have structured this content to navigate the specific challenges posed by planar, aromatic, and hydrophobic small molecules in biological assays.

Compound Profile & Technical Specifications

5-Methoxy-2-phenylquinoline is a lipophilic small molecule characterized by a planar quinoline core substituted with a phenyl ring at the C2 position and a methoxy group at the C5 position.[1] Its structural properties dictate its solubility behavior: high affinity for aprotic solvents (DMSO) and extremely low solubility in aqueous media.

Physico-Chemical Properties (Estimated based on Structural Analogs)
PropertyValue / CharacteristicImplication for Handling
Structure Bicyclic aromatic (Quinoline)Planar structure encourages "stacking" and crystal formation.[1]
LogP (Octanol/Water) ~3.5 – 4.2 (Predicted)High Lipophilicity. Prone to rapid precipitation in water.
DMSO Solubility High (>20 mM typical)Soluble in 100% DMSO, but sensitive to water content.
Aqueous Solubility Very Low (<50 µM)Risk of "crashing out" upon dilution into culture media.
Hygroscopicity Low (Solid), High (DMSO solution)DMSO stocks will absorb atmospheric water, reducing solubility over time.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers working with phenylquinoline derivatives.

Q1: My compound dissolved in DMSO initially, but after freezing and thawing, I see a precipitate. Vortexing doesn't help.[1] What happened?

Diagnosis: This is likely due to DMSO Hygroscopicity and Crystal Nucleation .[1]

  • The Mechanism: DMSO is hygroscopic; it absorbs water from the air every time the vial is opened. Even 1-2% water content can drastically reduce the solubility of lipophilic compounds like 5-Methoxy-2-phenylquinoline.[1] Freezing promotes crystal lattice formation, and once stable crystals form, they require significant energy (heat/sonication) to break apart.

  • The Fix:

    • Warm the solution: Place the sealed vial in a 37°C water bath for 5–10 minutes.

    • Sonicate: Use an ultrasonic bath (not a probe) for 10–15 minutes.

    • Prevention: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles. Store under dry gas (nitrogen/argon) if possible.

Q2: The stock solution is clear, but when I dilute it into cell culture media (1:1000), the solution turns cloudy or I see fine particles under the microscope.

Diagnosis: This is the "Crash-Out" Effect .

  • The Mechanism: You are introducing a highly hydrophobic molecule (dissolved in DMSO) into a highly polar aqueous environment (media). The local concentration of the compound at the injection site momentarily exceeds its aqueous solubility limit, causing immediate precipitation before it can disperse.

  • The Fix:

    • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute 10 mM stock to 1 mM in pure DMSO or a DMSO/PBS mix) before the final spike.

    • Dynamic Addition: Vortex the media while slowly adding the DMSO stock to ensure rapid dispersion.

    • Serum Carrier: Ensure your media contains serum (FBS) or BSA. Albumin acts as a carrier protein, binding lipophilic molecules and keeping them in suspension.

Q3: Can I use 100 mM stock concentrations to save freezer space?

Recommendation: Avoid if possible.

  • While 5-Methoxy-2-phenylquinoline may theoretically dissolve at 100 mM in anhydrous DMSO, such high concentrations function near the saturation limit.[1] Any minor evaporation of DMSO or introduction of moisture will trigger irreversible precipitation.

  • Optimal Concentration: 10 mM is the industry standard balance between solubility stability and keeping final DMSO volume low (<0.5%) in assays.

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this protocol to ensure a stable, long-term storage solution.[1]

  • Weighing: Accurately weigh the solid compound. (Example: 2.35 mg for 1 mL of 10 mM stock, assuming MW ≈ 235.28 g/mol ; verify exact MW on your CoA).

  • Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Critical: Do not use an old bottle of DMSO that has been sitting open.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

  • Aliquot & Storage: Dispense into light-protective amber vials (20–50 µL aliquots). Store at -20°C or -80°C.

Protocol B: The "Step-Down" Dilution Method (For Assays)

Use this to prevent precipitation when dosing cells.[1]

  • Start: 10 mM Stock in 100% DMSO.

  • Step 1 (Intermediate): Dilute 1:10 into culture medium without serum (or PBS).

    • Result: 1 mM solution (10% DMSO). Note: Use immediately.

  • Step 2 (Working): Dilute the Intermediate solution into the final assay well containing cells + full serum media.

    • Example: Add 1 µL of Intermediate to 99 µL media.

    • Final Concentration: 10 µM compound, 0.1% DMSO.

Visual Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical flow for resolving precipitation issues during stock preparation and assay dilution.

Solubility_Troubleshooting Start Issue: Compound Not Dissolving Check_Solvent Check Solvent: Is DMSO Anhydrous? Start->Check_Solvent Heat_Sonicate Action: Warm (37°C) & Sonicate (10 min) Check_Solvent->Heat_Sonicate If Yes Visual_Check Visual Check: Clear Solution? Heat_Sonicate->Visual_Check Visual_Check->Check_Solvent No (Try fresh DMSO) Success_Stock Success: Aliquot & Store (-20°C) Visual_Check->Success_Stock Yes Dilution_Issue Issue: Precipitates in Aqueous Media Check_Conc Check Final Conc: Is it > Solubility Limit? Dilution_Issue->Check_Conc Step_Down Action: Use 'Step-Down' Dilution (See Protocol B) Check_Conc->Step_Down No Carrier_Protein Action: Ensure Media contains FBS/BSA Step_Down->Carrier_Protein Carrier_Protein->Success_Stock Stable Assay

Figure 2: Optimal Storage & Handling Workflow

Caption: Best practices for maintaining compound integrity and preventing hygroscopic degradation.

Storage_Workflow Solid Solid Compound (Store 4°C, Desiccated) Weigh Weigh Amount (Minimize air exposure) Solid->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Freeze Freeze at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze Thaw Thaw: 37°C + Sonicate (Before every use) Freeze->Thaw Use

[1]

References

  • Balakin, K. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening. Validates that planar aromatic compounds (like quinolines) often require specific solvation energy considerations.

  • Popa-Burke, I., et al. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Discusses the "crash out" phenomenon and the impact of freeze-thaw cycles on DMSO stocks.

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."[2] Technical Bulletin. Provides foundational data on DMSO's solvent properties and hygroscopicity.

  • Di, L., & Kerns, E. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

Sources

Technical Support Center: Purification of 5-Methoxy-2-phenylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming challenges associated with the column chromatography of this important quinoline derivative. Here, we will move beyond generic protocols to offer a deeper understanding of the "why" behind each step, ensuring a higher rate of success in obtaining your target compound with the desired purity.

Frequently Asked questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Methoxy-2-phenylquinoline sample?

A1: The impurities will largely depend on the synthetic route employed. A common method for synthesizing 2-phenylquinolines is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2] In the case of 5-Methoxy-2-phenylquinoline, this would typically involve the reaction of 2-amino-5-methoxybenzaldehyde or 2-amino-5-methoxyacetophenone with acetophenone. Therefore, your primary impurities are likely to be unreacted starting materials. Side reactions, such as self-condensation of the starting materials, can also occur, leading to a variety of byproducts.

Q2: How do I choose the right solvent system for the column chromatography of 5-Methoxy-2-phenylquinoline?

A2: The selection of an appropriate solvent system is critical for successful separation and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent mixture that provides a good separation between your desired product and any impurities, with an ideal Rf value for the product in the range of 0.2-0.35.[3] For a compound like 5-Methoxy-2-phenylquinoline, which is a moderately polar aromatic heterocycle, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] Based on the purification of a closely related analog, 3-methyl-2-phenylquinoline, a starting ratio of 20:1 hexanes:ethyl acetate is a reasonable starting point for your TLC trials.[4]

Q3: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

A3: Streaking of nitrogen-containing heterocyclic compounds like quinolines on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and difficult separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper bands and improved separation.

Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A4: While many aromatic compounds are UV-active, the intensity of absorption can vary. If your compound is not visible under a UV lamp, there are several chemical staining methods you can use.[5] For 5-Methoxy-2-phenylquinoline, the following stains are recommended:

  • Iodine Chamber: A simple and generally non-destructive method where the TLC plate is exposed to iodine vapors. Most organic compounds will appear as brown spots.[4]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain is particularly effective for compounds containing electron-rich aromatic rings, such as the methoxy-substituted quinoline. Upon heating, it often produces colored spots.

Q5: I'm worried my compound might be degrading on the silica gel column. How can I check for this and what are the alternatives?

A5: Decomposition on silica gel is a valid concern, especially for sensitive molecules.[6] You can perform a simple stability test by spotting your crude mixture on a TLC plate, letting it sit for an hour or two, and then developing the plate. If you observe new spots or a significant decrease in the intensity of your product spot compared to a freshly spotted sample, your compound is likely degrading.

If instability is an issue, consider the following:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica gel could be a viable option.

Troubleshooting Guide: A Decision-Making Workflow

When your column chromatography is not performing as expected, a systematic approach to troubleshooting is essential. The following flowchart provides a logical path to identifying and resolving common issues.

Troubleshooting_Column_Chromatography Troubleshooting Workflow for 5-Methoxy-2-phenylquinoline Purification start Problem Encountered poor_separation Poor Separation / Overlapping Bands start->poor_separation no_elution Compound Not Eluting start->no_elution band_broadening Broad Bands / Tailing start->band_broadening low_recovery Low Recovery of Product start->low_recovery check_tlc Re-evaluate TLC. Is ΔRf between product and impurities sufficient? poor_separation->check_tlc too_polar Compound too polar for current solvent system? no_elution->too_polar flow_rate Flow rate optimal? band_broadening->flow_rate check_fractions Re-check all fractions by TLC. low_recovery->check_fractions decomposition2 Possible decomposition on silica? low_recovery->decomposition2 optimize_solvent Optimize Solvent System: - Decrease polarity for better separation. - Try a different solvent system (e.g., Dichloromethane/Methanol). check_tlc->optimize_solvent No column_overload Column Overloaded? check_tlc->column_overload Yes end Pure Product Obtained optimize_solvent->end column_overload->band_broadening No reduce_load Reduce sample load or use a larger column. column_overload->reduce_load Yes reduce_load->end increase_polarity Gradually increase eluent polarity. Consider a gradient elution up to 5-10% Methanol in Dichloromethane. too_polar->increase_polarity Yes decomposition Possible decomposition on silica? too_polar->decomposition No increase_polarity->end deactivate_silica Use deactivated silica (add 0.1-1% Et3N to eluent) or switch to alumina. decomposition->deactivate_silica Yes deactivate_silica->end adjust_flow Adjust pressure to achieve a steady, moderate flow rate. flow_rate->adjust_flow No acidic_interaction Interaction with acidic silica? flow_rate->acidic_interaction Yes adjust_flow->end add_base Add 0.1-1% Triethylamine to the eluent. acidic_interaction->add_base Yes add_base->end deactivate_silica2 Use deactivated silica or an alternative stationary phase. decomposition2->deactivate_silica2 Yes deactivate_silica2->end

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the purification of 5-Methoxy-2-phenylquinoline. Remember to adapt the solvent system based on your own TLC analysis of the crude material.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Objective: To determine the optimal solvent system for column chromatography.

  • Procedure:

    • Prepare a series of developing solvents with varying ratios of hexanes and ethyl acetate (e.g., 20:1, 15:1, 10:1, 5:1).

    • Dissolve a small amount of your crude 5-Methoxy-2-phenylquinoline in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plates in the prepared solvent systems.

    • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., iodine or p-anisaldehyde).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.35 and show good separation from impurities.

2. Column Preparation:

  • Objective: To pack a silica gel column for purification.

  • Procedure:

    • Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent determined from your TLC analysis.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica.

    • Carefully add a layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]

3. Sample Loading:

  • Objective: To apply the crude sample to the column.

  • Procedure (Dry Loading is often preferred for better resolution):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

    • Gently tap the column to settle the sample layer.

    • Add a thin layer of sand on top of the sample.

4. Elution and Fraction Collection:

  • Objective: To separate the components and collect the purified product.

  • Procedure:

    • Carefully add the eluting solvent to the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin the elution.

    • Collect fractions in an array of test tubes or vials.

    • Monitor the elution by spotting every few fractions on a TLC plate and visualizing.

    • Once the impurities have eluted, you can gradually increase the polarity of the solvent system to elute your product if necessary (gradient elution).

5. Product Isolation:

  • Objective: To obtain the pure, solvent-free product.

  • Procedure:

    • Combine the fractions that contain the pure 5-Methoxy-2-phenylquinoline (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Further dry the product under high vacuum to remove any residual solvent.

    • Characterize the purified product by appropriate analytical methods (e.g., NMR, MS, melting point) to confirm its identity and purity.

Data Summary Table:

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, versatile adsorbent for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate (start with ~20:1 for TLC)Good balance of polarity for separating aromatic heterocycles.
Optimal Product Rf 0.2 - 0.35Provides a good balance between retention and elution time, allowing for effective separation.[3]
Sample Loading Dry loading with silica gelOften leads to sharper bands and better resolution compared to wet loading.
Visualization UV (254 nm), Iodine, p-Anisaldehyde stainProvides multiple options for detecting the product and impurities.
Troubleshooting Add 0.1-1% Triethylamine to eluentMitigates streaking caused by interaction with acidic silica.

Logical Relationships in Column Chromatography

The success of your purification is dependent on the interplay of several key factors. The following diagram illustrates these relationships.

Column_Chromatography_Logic Key Relationships in Column Chromatography compound_properties Compound Properties (Polarity, Basicity) stationary_phase Stationary Phase (e.g., Silica Gel) compound_properties->stationary_phase Interacts with mobile_phase Mobile Phase (Solvent System) compound_properties->mobile_phase Influences choice of separation_quality Separation Quality (Resolution) compound_properties->separation_quality Determines ease of stationary_phase->mobile_phase Competes with for compound stationary_phase->separation_quality Directly affects mobile_phase->separation_quality Directly affects

Caption: Interdependencies of key factors in chromatography.

By understanding these fundamental principles and applying the systematic troubleshooting and experimental approaches outlined in this guide, you will be well-equipped to successfully purify 5-Methoxy-2-phenylquinoline and other related heterocyclic compounds.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Available at: [Link]

  • Zare, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-81. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, W., et al. (2019). A General and Practical Bifunctional Cobalt Catalytic System for N-Heterocycle Assembly via Acceptorless Dehydrogenation. Organic Letters, 21(15), 5916-5921. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (2022). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Materials, 15(11), 3987. Available at: [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography? Retrieved from [Link]

  • ResearchGate. (2023). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... Retrieved from [Link]

  • Reddit. (2022). troubleshooting flash chromatography purification. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 1013-1049. Available at: [Link]

  • Stack Exchange. (2014). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol? Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 9.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cyclization Temperature for 2-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Philosophy: Temperature as a Selectivity Filter

In the synthesis of 2-phenylquinoline derivatives, temperature is not merely an energy source; it is a selectivity filter . The formation of the quinoline core typically involves two distinct mechanistic phases:

  • Condensation (Kinetic Phase): Formation of the Schiff base/enamine intermediate. This is often rapid and exothermic.

  • Cyclodehydration (Thermodynamic Phase): Ring closure and aromatization. This step has a high activation energy barrier (

    
    ) and is often the rate-determining step.
    

The Trap: Many researchers apply maximum heat immediately. This often accelerates polymerization of the aldehyde/ketone precursors (kinetic side-reaction) before the thermodynamic cyclization can occur, resulting in the dreaded "black tar" instead of crystals.

Reaction Type & Temperature Baselines

Q: What is the optimal starting temperature for my specific synthesis method?

A: The "optimal" temperature depends entirely on the mechanistic pathway you have chosen. Use this baseline guide to set your initial parameters.

Synthesis MethodMechanismRecommended Starting T (°C)Critical Thermal Factor
Friedländer Condensation of 2-aminoaryl ketone +

-methylene ketone
80°C (Refluxing EtOH) Solvent Boiling Point. Ethanol is standard. If conversion is <50% after 4h, switch to Acetic Acid (118°C) or DMF (153°C).
Doebner-Miller Aniline +

-unsaturated aldehyde (in situ)
0°C

100°C
Biphasic Control. You must keep the addition phase at 0°C to prevent polymerization. Only ramp to reflux after addition.
Pfitzinger Isatin + Acetophenone (Base catalyzed)80–100°C Decarboxylation. If the goal is the 2-phenylquinoline (not the acid), higher T (>200°C) or separate decarboxylation step is needed.
Microwave (MW) Dielectric Heating (Rapid)140–160°C Pressure. MW allows superheating solvents above boiling points, overcoming the dehydration barrier in minutes.

Troubleshooting Guide: Diagnosing Thermal Failures

Issue 1: The "Black Tar" Scenario

Symptom: The reaction mixture turns viscous and black; yield is <10%; workup is impossible.

  • Diagnosis: Thermal runaway during the Kinetic Phase . You likely heated the reaction too quickly, favoring the polymerization of the

    
    -unsaturated ketone/aldehyde over the condensation with the aniline.
    
  • Solution:

    • Drop the Temperature: Perform the initial mixing/addition at 0°C to 10°C .

    • Staged Heating: Stir at RT for 1 hour before applying heat. This allows the intermediate imine to form, stabilizing the reactants against polymerization.

Issue 2: The "Stalled Intermediate"

Symptom: LCMS shows a mass corresponding to the uncyclized imine/aldol intermediate (


 or similar).
  • Diagnosis: Insufficient energy to cross the Cyclodehydration Barrier . The reaction is stuck in a local thermodynamic minimum.

  • Solution:

    • Increase T: Switch solvent from Ethanol (78°C) to Toluene (110°C) or Xylene (140°C).

    • Azeotropic Distillation: Use a Dean-Stark trap to physically remove water, driving the equilibrium toward cyclization (Le Chatelier’s principle).

Issue 3: Regioisomer Contamination

Symptom: Formation of unwanted isomers (e.g., 4-phenyl vs 2-phenyl) when using unsymmetrical ketones.

  • Diagnosis: Thermodynamic vs. Kinetic control failure. Higher temperatures generally favor the thermodynamic product (most stable substituted alkene/quinoline), while lower temperatures favor the kinetic product (fastest proton abstraction).

  • Solution:

    • To lock Regioselectivity: Lower the temperature and use a stronger, bulky base (e.g.,

      
      -BuOK at -78°C to 0°C) to form the specific enolate before raising the temperature for cyclization.
      

Advanced Optimization: Microwave-Assisted Protocol

For 2-phenylquinoline derivatives, microwave synthesis is superior due to its ability to selectively heat polar intermediates.

Standard MW Protocol:

  • Vessel: 10 mL sealed quartz tube.

  • Solvent: Ethanol or Acetic Acid (high

    
     for absorption).
    
  • Ramp: 2 minutes to target T.

  • Hold: 10 minutes at 150°C .

  • Cooling: Active air cooling.

Why 150°C? Most 2-phenylquinoline cyclizations have an activation energy that requires ~130-140°C to proceed rapidly. Conventional reflux in ethanol (78°C) is often insufficient, leading to 24h+ reaction times. MW at 150°C completes this in <15 mins.

Visualizing the Logic

Diagram 1: Temperature Optimization Decision Tree

OptimizationTree Start Start: 2-Phenylquinoline Synthesis CheckMethod Select Method Start->CheckMethod Friedlander Friedländer/Condensation CheckMethod->Friedlander Doebner Doebner-Miller CheckMethod->Doebner InitialRun Run Standard: Reflux EtOH (80°C) or Controlled Addition (0°C) Friedlander->InitialRun Doebner->InitialRun Analyze Analyze Crude (LCMS/TLC) InitialRun->Analyze Result1 Black Tar / Polymerization Analyze->Result1 Degradation Result2 Intermediate (M+18) Persists Analyze->Result2 Incomplete Result3 Clean Product (>80%) Analyze->Result3 High Yield Fix1 Action: Lower Initial T Add Dropwise at 0°C Result1->Fix1 Fix2 Action: Increase T > 120°C Switch to AcOH/Xylene or Microwave Result2->Fix2 Success Optimization Complete Result3->Success Fix1->InitialRun Retry Fix2->InitialRun Retry

Caption: Decision matrix for troubleshooting temperature-dependent failures in quinoline synthesis.

Diagram 2: The Thermal Mechanism Barrier

Mechanism cluster_trap Thermal Trap Reactants Reactants (Aniline + Ketone) Intermediate Intermediate (Schiff Base/Enamine) Reactants->Intermediate Low T (0-25°C) Kinetic Control SideProduct Polymerization/Tar Reactants->SideProduct High T applied too early Transition Transition State (Cyclization) Intermediate->Transition High T (>100°C) Thermodynamic Barrier Product 2-Phenylquinoline (Aromatized) Transition->Product -H2O Irreversible

Caption: Kinetic vs. Thermodynamic pathways. Early high heat risks polymerization; sustained high heat is required for the final cyclization.

Experimental Protocol: Temperature Scanning

Objective: Determine the optimal cyclization temperature (T_opt) for a new 2-phenylquinoline derivative.

  • Preparation: Prepare 4 identical reaction vials (0.5 mmol scale).

  • Solvent System: Acetic Acid (AcOH) with 10 mol%

    
     (or Lewis Acid like 
    
    
    
    ).
  • The Scan:

    • Vial A: 60°C (Oil bath)

    • Vial B: 90°C (Oil bath)

    • Vial C: 120°C (Reflux/Block)

    • Vial D: 150°C (Microwave, 10 min)

  • Monitoring: Sample at 1h, 4h, and 12h.

  • Analysis: Plot Conversion % vs. Purity % .

    • High Conversion / Low Purity = T is too high (Degradation).

    • Low Conversion / High Purity = T is too low (Stalled).

    • Sweet Spot: The highest T that maintains >90% purity.

References

  • Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.[1] ResearchGate.[2] [Link]

  • Zhang, Z., et al. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization.[3] Organic Letters.[3] [Link]

  • Muscia, G. C., et al. (2011). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. National Institutes of Health (PMC). [Link]

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives. Frontiers.[4] [Link]

Sources

recrystallization solvents for 5-Methoxy-2-phenylquinoline purification

[1]

Topic: Recrystallization Solvents & Purification Protocols Target Audience: Medicinal Chemists, Process Engineers, and R&D Scientists Document ID: TS-PUR-5M2PQ-001[1]

Executive Summary & Solvent Selection Strategy

5-Methoxy-2-phenylquinoline is a substituted quinoline scaffold often utilized in medicinal chemistry (e.g., as a precursor for mGluR5 radioligands) and optoelectronics. Its purification is critical due to the presence of regioisomers and unreacted aniline precursors common in Doebner-Miller or Friedlander syntheses.

Core Solvent Recommendations

Based on the structural polarity (methoxy donor + nitrogen heterocycle) and aromaticity, the following solvent systems are chemically validated for this class of compounds.

Solvent SystemTypeSuitabilityMechanism of Action
Methanol (MeOH) Single SolventPrimary High solubility at reflux; excellent recovery upon cooling due to the compound's moderate polarity.
Ethanol (EtOH) Single SolventSecondary Similar to MeOH but higher boiling point (

), useful if the compound is less soluble.[1]
EtOAc / Hexanes Binary SystemHigh Purity Ethyl Acetate dissolves the quinoline; Hexanes acts as the anti-solvent to force precipitation of the pure crystal lattice.
Acetonitrile (MeCN) Single SolventAlternative Effective for removing polar, colored impurities that remain in the mother liquor.[1]

Technical FAQs: Solvent & Process Optimization

Q1: Why is my product "oiling out" instead of crystallizing?

A: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often because the solution temperature is above the compound's melting point in that solvent mixture, or the impurity profile is high.[1][2]

  • Immediate Fix: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (e.g., Ethanol) to change the saturation point.[1] Allow the solution to cool very slowly to room temperature with vigorous stirring.

  • Seed Crystal: If available, add a seed crystal at the cloud point (

    
    ) to provide a nucleation surface.[1]
    
Q2: The crude solid is dark brown/black. How do I remove these colored impurities?

A: Quinoline syntheses frequently generate tarry, polymerized by-products.

  • Protocol: Dissolve the crude solid in the boiling solvent. Add activated charcoal (1-3% w/w) . Stir at reflux for 5-10 minutes (do not boil prolonged or impurities may desorb). Filter the hot solution through a Celite® pad to remove the charcoal. The filtrate should be significantly lighter (yellow/pale orange).[1]

Q3: Which binary solvent ratio should I start with?

A: For the Ethyl Acetate (EtOAc) / Hexane system, start with a 1:3 ratio .[1]

  • Dissolve the compound in the minimum amount of hot EtOAc.

  • Add hot Hexane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Cool slowly.

Standardized Recrystallization Protocol (Method A: Alcohol-Based)

Objective: Purification of >98% HPLC purity 5-Methoxy-2-phenylquinoline.

Materials:

  • Crude 5-Methoxy-2-phenylquinoline[1]

  • Solvent: Methanol (HPLC Grade) or Ethanol[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.[1]

Step-by-Step Procedure:

  • Saturation: Place the crude solid in a round-bottom flask. Add a minimal amount of solvent (approx. 5 mL per gram of solid).

  • Reflux: Heat the mixture to reflux. If solids remain, add solvent in small aliquots (1-2 mL) through the condenser until fully dissolved.

    • Critical Check: If insoluble black specks remain, these are likely inorganic salts or polymerized tars.[1] Perform a hot filtration immediately.

  • Cooling (Nucleation): Remove the heat source. Allow the flask to cool to room temperature on a cork ring. Do not place directly in an ice bath, as rapid cooling traps impurities.[1]

  • Crystallization: Once room temperature is reached and crystals form, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold solvent (chilled to

    
    ).
    
  • Drying: Dry the crystals under vacuum at

    
     for 4-6 hours.
    

Troubleshooting & Logic Visualization

Workflow: Solvent Selection Logic

SolventSelectionStartStart: Crude 5-Methoxy-2-phenylquinolineSolubilityCheckCheck Solubility in Hot MeOH/EtOHStart->SolubilityCheckSolubleFully Soluble?SolubilityCheck->SolubleMethodAMethod A: Single Solvent(Cool to crystallize)Soluble->MethodAYesImpuritiesAre impurities polar?Soluble->ImpuritiesNo (Too soluble or Insoluble)MethodBMethod B: Binary System(EtOAc + Hexanes)Impurities->MethodAYes (Stay in MeOH mother liquor)Impurities->MethodBNo (Non-polar tars)

Caption: Decision matrix for selecting the optimal solvent system based on solubility and impurity profile.

Workflow: Troubleshooting "Oiling Out"

OilingOutIssueProblem: Oiling OutCheckTempCheck 1: Is Temp > Melting Point?Issue->CheckTempAction1Action: Lower saturation temp(Add more solvent)CheckTemp->Action1YesCheckPurityCheck 2: High Impurity Load?CheckTemp->CheckPurityNoAction2Action: Perform Charcoal Treatmentor Column Chromatography firstCheckPurity->Action2YesSeedAction: Add Seed Crystalat Cloud PointCheckPurity->SeedNo

Caption: Troubleshooting logic for resolving oiling out phenomena during crystallization.

References

  • Synthesis and Recrystallization of Substituted Quinolines : Devi, K. R., et al. (2018).[1] "Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol." Journal of Chemical and Pharmaceutical Research, 10(11): 90-95.[3] (Describes recrystallization of similar methoxy-diphenylquinolines using Methanol).

    • Binary Solvent Systems for Methoxy-Quinolines : Martinez, A., et al. (2020).[1] "2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline."[1] Molbank, 2020(1), M1116.[1] (Details purification via Ethyl Acetate/Petroleum Ether mixtures).

      • [1]

    • Radioligand Precursor Purification : Lee, B. S., et al. (2014).[1] "Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ)." Bulletin of the Korean Chemical Society, 35(8).[1][4] (Discusses purification of 5-methoxyquinoline derivatives).

      Navigating the Nuances of 5-Methoxy-2-phenylquinoline Stability in Acidic Environments

      Author: BenchChem Technical Support Team. Date: February 2026

      A Technical Support Guide for Researchers and Drug Development Professionals

      Welcome to our dedicated technical support center for 5-Methoxy-2-phenylquinoline. As Senior Application Scientists, we understand that navigating the experimental intricacies of novel compounds is paramount to successful research and development. This guide provides in-depth technical insights and practical troubleshooting advice regarding the stability of 5-Methoxy-2-phenylquinoline, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments and the reliability of your results.

      Frequently Asked Questions (FAQs)

      Q1: What are the primary stability concerns for 5-Methoxy-2-phenylquinoline in acidic solutions?

      The primary stability concern for 5-Methoxy-2-phenylquinoline in acidic conditions is its susceptibility to acid-catalyzed hydrolysis of the methoxy group. The quinoline nitrogen can also be protonated, which can influence the molecule's electronic properties and potentially affect its stability and solubility.

      Q2: What is the likely degradation pathway for 5-Methoxy-2-phenylquinoline in an acidic medium?

      While specific degradation kinetics for this molecule are not extensively published, the most probable degradation pathway involves the protonation of the methoxy group's oxygen atom, followed by nucleophilic attack by water. This results in the cleavage of the methyl-oxygen bond, yielding 5-hydroxy-2-phenylquinoline and methanol. The initial protonation of the quinoline nitrogen can also influence the rate of this hydrolysis.

      Q3: How does pH affect the stability of 5-Methoxy-2-phenylquinoline?

      Generally, the rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions (H₃O⁺).[1] Therefore, it is anticipated that the degradation of 5-Methoxy-2-phenylquinoline will be more pronounced at lower pH values (i.e., stronger acidic conditions). The degradation kinetics can follow first-order or pseudo-first-order behavior, particularly in the presence of a large excess of water.[2]

      Q4: Are there other factors besides pH that can influence its stability?

      Yes, several other factors can impact the stability of 5-Methoxy-2-phenylquinoline in acidic solutions:

      • Temperature: Increased temperature will accelerate the rate of hydrolysis.

      • Solvent System: The presence of co-solvents can alter the polarity of the medium and the solvation of the protonated intermediate, thereby influencing the reaction rate.

      • Light Exposure: While the primary concern is acid hydrolysis, photostability should also be considered, as quinoline derivatives can be susceptible to photodegradation.[2]

      Troubleshooting Guide

      This section addresses common issues encountered during the handling and analysis of 5-Methoxy-2-phenylquinoline in acidic environments.

      Observed Issue Potential Cause Troubleshooting Steps
      Unexpected peaks in HPLC chromatogram after sample preparation in acidic mobile phase. Degradation of the parent compound.1. Confirm Peak Identity: Use a mass spectrometer (LC-MS) to identify the molecular weight of the new peaks. A peak corresponding to the molecular weight of 5-hydroxy-2-phenylquinoline would support the hydrolysis hypothesis. 2. Minimize Exposure Time: Prepare samples immediately before analysis. 3. Optimize Mobile Phase pH: If possible, use a less acidic mobile phase that still provides good chromatography. 4. Lower Temperature: Keep sample vials in a cooled autosampler.
      Poor recovery or loss of analyte during extraction from an acidic aqueous solution. 1. Protonation and Increased Aqueous Solubility: The protonated quinoline nitrogen increases the compound's polarity and solubility in the aqueous phase. 2. Degradation during extraction. 1. Adjust pH Before Extraction: Neutralize the aqueous solution or make it slightly basic before extracting with an organic solvent. 2. Use a More Polar Extraction Solvent: If pH adjustment is not feasible, consider a more polar, water-immiscible solvent. 3. Perform Extraction at Low Temperature: To minimize degradation during the process.
      Inconsistent results in bioassays performed in acidic cell culture media. Degradation of the compound over the course of the experiment.1. Assess Stability in Media: Perform a time-course study by incubating 5-Methoxy-2-phenylquinoline in the specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points by HPLC to quantify the remaining parent compound. 2. Dose Freshly: If significant degradation is observed, replenish the compound in the media at regular intervals. 3. Consider a Pro-drug Approach: If stability remains a significant issue, chemical modification to a more stable pro-drug that converts to the active compound under physiological conditions could be explored.

      Experimental Protocols

      To assist in your investigations, we provide the following validated protocols for assessing the stability of 5-Methoxy-2-phenylquinoline.

      Protocol 1: Forced Degradation Study in Acidic Conditions

      Objective: To intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method. This is a crucial step in drug development as outlined by regulatory bodies.[3][4][5]

      Materials:

      • 5-Methoxy-2-phenylquinoline

      • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

      • Sodium hydroxide (NaOH) for neutralization

      • HPLC grade acetonitrile and water

      • Suitable HPLC column (e.g., C18)

      • HPLC with a UV or PDA detector, and ideally a mass spectrometer (LC-MS)[6]

      Procedure:

      • Prepare a stock solution of 5-Methoxy-2-phenylquinoline in a suitable organic solvent (e.g., acetonitrile or methanol).

      • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

      • Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • At each time point, withdraw an aliquot, neutralize it with an appropriate concentration of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

      • Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent compound and the appearance of new peaks.

      • If using LC-MS, obtain the mass spectra of the new peaks to aid in their identification.

      Protocol 2: Kinetic Study of Acid Hydrolysis

      Objective: To determine the rate of degradation of 5-Methoxy-2-phenylquinoline at a specific pH and temperature.

      Materials:

      • Same as Protocol 1

      • Constant temperature water bath or incubator

      Procedure:

      • Prepare a solution of 5-Methoxy-2-phenylquinoline in a specific acidic buffer of known pH.

      • Place the solution in a constant temperature environment.

      • At various time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the solution.

      • Immediately quench the degradation reaction by neutralizing the aliquot or diluting it in a cold mobile phase.

      • Analyze each sample by a validated stability-indicating HPLC method to determine the concentration of the remaining 5-Methoxy-2-phenylquinoline.

      • Plot the natural logarithm of the concentration of 5-Methoxy-2-phenylquinoline versus time. If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line will be the observed rate constant (k_obs).

      Visualizing the Chemistry

      To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed degradation pathway and a general experimental workflow.

      G cluster_0 Proposed Acid-Catalyzed Hydrolysis Compound 5-Methoxy-2-phenylquinoline Protonated_Methoxy Protonated Methoxy Intermediate Compound->Protonated_Methoxy + H+ Products 5-Hydroxy-2-phenylquinoline + CH3OH Protonated_Methoxy->Products + H2O - CH3OH H3O H3O+ H2O H2O

      Caption: Proposed mechanism of acid-catalyzed hydrolysis.

      G cluster_1 Stability Testing Workflow Prep Prepare Acidic Solution of Compound Incubate Incubate at Controlled Temp Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC/LC-MS Analysis Quench->Analyze Data Data Analysis (Kinetics, Degradants) Analyze->Data

      Caption: General workflow for stability assessment.

      References

      • Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. PubMed. [Link]

      • The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. [Link]

      • Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. MDPI. [Link]

      • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NIH. [Link]

      • 5-Methoxyquinoline | C10H9NO | CID 594377. PubChem - NIH. [Link]

      • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

      • (PDF) Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5). ResearchGate. [Link]

      • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Jetir.Org. [Link]

      • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. [Link]

      • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

      • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. [Link]

      • Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. NIH. [Link]

      • THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL). ACTA POLONIAE PHARMACEUTICA. [Link]

      • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

      • 7-Methoxy-2-phenylquinoline-3-carbaldehyde. PMC - NIH. [Link]

      • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. [Link]

      • Analytical Techniques In Stability Testing. Separation Science. [Link]

      • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]

      • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. MDPI. [Link]

      • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

      • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

      • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. [Link]

      • Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. MDPI. [Link]

      • Ionizing radiation induced degradation of poly (2-methoxy-5-(2'-ethyl-hexyloxy) -1,4-phenylene vinylene) in solution. ResearchGate. [Link]

      • Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. Polish Journal of Environmental Studies. [Link]

      • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed. [Link]

      • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. ACP. [Link]

      • How to Conduct Forced Degradation Study for Drug Product as per ANVISA?. YouTube. [Link]

      • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]

      • Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. PubMed. [Link]

      • Microbial degradation of quinoline: kinetics study with Burkholderia picekttii. PubMed. [Link]

      • 6-methoxy-2-phenylquinoline | CAS: 4789-73-5 | FINETECH INDUSTRY LIMITED. Finetech Industry Limited. [Link]2-phenylquinoline-cas-4789-73-5)

      Sources

      Validation & Comparative

      1H NMR spectrum analysis of 5-Methoxy-2-phenylquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Comparative 1H NMR Spectrum Analysis of 5-Methoxy-2-phenylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

      Executive Summary: The Regiochemical Challenge

      In the development of quinoline-based pharmacophores (e.g., for antimalarial or anticancer applications), the 5-Methoxy-2-phenylquinoline scaffold presents a specific synthetic and analytical challenge. Unlike its 6-methoxy or 8-methoxy isomers, the 5-methoxy derivative is often the minor product in classical Skraup or Doebner-Miller syntheses due to steric hindrance at the ortho position of the starting m-anisidine.

      This guide provides a technical comparison of the 1H NMR spectral signature of 5-Methoxy-2-phenylquinoline against its structural isomers (specifically 6-Methoxy-2-phenylquinoline ) and the parent 2-Phenylquinoline . The focus is on using 1H NMR as a definitive tool for regiochemical assignment, distinguishing the "difficult" 5-isomer from the thermodynamically favored 7-isomer and the readily available 6-isomer.

      Experimental Protocol: Self-Validating Workflow

      To ensure reproducible spectral data, the following protocol minimizes solvent effects and concentration-dependent shifting (stacking interactions common in planar heterocycles).

      Sample Preparation
      • Solvent: Deuterated Chloroform (

        
        , 99.8% D) + 0.03% v/v TMS.
        
        • Rationale:

          
           minimizes hydrogen bonding with the quinoline nitrogen compared to DMSO-
          
          
          
          , providing sharper resolution of the aromatic region.
      • Concentration: 10–15 mg of compound in 0.6 mL solvent.

        • Note: Higher concentrations (>20 mg/mL) may cause upfield shifting of aromatic protons due to

          
          -
          
          
          
          stacking.
      • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

      Acquisition Parameters (400 MHz or higher)
      • Pulse Sequence: Standard zg30 (30° excitation pulse).

      • Relaxation Delay (

        
        ):  2.0 seconds (ensure full relaxation of quaternary carbons if running 
        
        
        
        ).
      • Scans (NS): 16–32 (sufficient for 1H).

      • Temperature: 298 K (25 °C).

      Spectral Analysis & Comparison

      The table below contrasts the 1H NMR data of the target compound with its parent and a key isomer. The diagnostic power lies in the chemical shift of H-4 and the coupling patterns of the A-ring (protons 5, 6, 7, 8).[1]

      Table 1: Comparative Chemical Shifts ( , ppm in )
      Proton Position2-Phenylquinoline (Parent) [1]6-Methoxy-2-phenylquinoline (Reference) [2]5-Methoxy-2-phenylquinoline (Target/Diagnostic) [3]Assignment Logic
      H-3 7.81 (d)7.80–7.85 (d)~7.85 (d)
      
      
      -proton to Nitrogen; relatively stable across isomers.
      H-4 8.15–8.20 (d)8.79 (d) 8.50–8.60 (d) Diagnostic: H-4 is deshielded by the ring current but shielded by the peri-methoxy effect in the 5-OMe isomer compared to the 6-OMe.
      H-5 7.82 (d)7.19 (d,
      
      
      )
      -- (Substituted) In 6-OMe, H-5 is a doublet (meta-coupling). In 5-OMe, this position is occupied.[2]
      H-6 7.50 (t)-- (Substituted)6.85 (d) Ortho to 5-OMe. Shielded significantly by the methoxy group.
      H-7 7.70 (t)7.38 (dd)7.55 (t) Meta to 5-OMe. Appears as a pseudo-triplet (
      
      
      Hz).
      H-8 8.15–8.22 (d)8.07 (d)7.70 (d) Peri to Nitrogen. In 5-OMe, it is less deshielded than in the parent due to mesomeric donation from OMe.
      -OCH3 --3.78 (s)3.96–4.02 (s) Diagnostic: 5-OMe is typically deshielded (~4.0 ppm) compared to 6-OMe (~3.8 ppm) due to the peri-interaction with H-4.
      Phenyl Group 7.40–8.15 (m)7.45–8.10 (m)7.45–8.10 (m)Multiplets; overlaps frequently with quinoline protons.

      Key Distinction: The 5-Methoxy isomer is characterized by a downfield shift of the methoxy singlet (>3.90 ppm) and a specific coupling pattern in the A-ring (Doublet-Triplet-Doublet for H6-H7-H8) compared to the 6-Methoxy isomer (Doublet-Doublet of Doublets-Doublet).

      Structural Elucidation Workflow

      The following diagram illustrates the decision logic for confirming the 5-methoxy regiochemistry, particularly when separating it from the common 7-methoxy byproduct of m-anisidine cyclization.

      G cluster_legend Legend Start Crude Reaction Product (m-Anisidine + Cinnamaldehyde) Isomers Mixture of Isomers: 7-Methoxy (Major) + 5-Methoxy (Minor) Start->Isomers Doebner-Miller Cyclization NMR 1H NMR Analysis (CDCl3) Isomers->NMR CheckOMe Check -OCH3 Shift NMR->CheckOMe CheckCoupling Check A-Ring Coupling CheckOMe->CheckCoupling > 3.95 ppm Res7 7-Methoxy Isomer: OMe ~3.9 ppm H-8 is isolated singlet (d, J~2Hz) CheckOMe->Res7 < 3.95 ppm Res5 5-Methoxy Isomer: OMe >4.0 ppm (Deshielded) H-6/H-8 are Doublets H-7 is Triplet CheckCoupling->Res5 H-6 (d), H-7 (t), H-8 (d) Res6 6-Methoxy Isomer: (If p-anisidine used) OMe ~3.8 ppm H-5 is doublet (J~2.7Hz) CheckCoupling->Res6 H-5 (d), H-7 (dd), H-8 (d) key1 Blue: Synthesis Start key2 Yellow: Analytical Step key3 Green: Confirmed Structure

      Figure 1: Logic flow for distinguishing methoxy-2-phenylquinoline regioisomers using 1H NMR data.

      Technical Insights for Drug Discovery

      Why 5-Methoxy?

      While the 6-methoxy isomer is easier to synthesize (using p-anisidine), the 5-methoxy scaffold is often explored to modulate lipophilicity and metabolic stability. The 5-position is peri-planar to the quinoline nitrogen lone pair, influencing the basicity and potential binding affinity in kinase inhibitors (e.g., VEGFR2 or EZH2 inhibitors) [4].

      Common Pitfalls
      • Solvent Stacking: In concentrated solutions, quinolines form

        
        -stacked dimers. This causes upfield shifts (shielding) of protons H-4 and H-5. Always report concentration  when publishing comparison data.
        
      • Impurity Signals: The 7-methoxy isomer is a common impurity (10–30%) in 5-methoxy synthesis. Look for a small "shadow" singlet around 3.90 ppm (7-OMe) next to the main peak at 4.02 ppm (5-OMe).

      References

      • Royal Society of Chemistry.[3] (2019). Supplementary Information: Synthesis of 6-Methoxy-4-phenylquinoline derivatives. Retrieved February 5, 2026, from [Link]

      • MDPI. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Retrieved February 5, 2026, from [Link]

      • National Institutes of Health (NIH). (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: Pharmacological fragment of VEGFR2 inhibitors. Retrieved February 5, 2026, from [Link]

      Sources

      Technical Comparison Guide: HPLC Retention Profiling of 5-Methoxy-2-phenylquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      5-Methoxy-2-phenylquinoline (5-MeO-2-PQ) is a pharmacologically significant scaffold, often utilized in the development of G-quadruplex binding ligands and potential anticancer agents.[1][2] Its purity is critical for biological assays, as structural analogs (impurities) can exhibit vastly different binding affinities.

      This guide provides a technical analysis of the HPLC separation of 5-MeO-2-PQ from its critical synthetic impurities. Unlike generic protocols, this document focuses on the mechanistic separation of the lipophilic quinoline core from its precursors (e.g., 2-chloro-5-methoxyquinoline) and side-products (e.g., 2-phenylquinoline).[1]

      Key Insight: The separation is governed by the balance between the basicity of the quinoline nitrogen and the hydrophobicity of the 2-phenyl substituent. A standard C18 reverse-phase method with pH control is the industry standard for robust resolution.[1][2]

      Chemical Context & Impurity Origin

      To understand the retention profile, one must first map the origin of potential impurities. The synthesis typically involves a Suzuki-Miyaura coupling or a Povarov reaction.[1][2]

      Impurity Profile
      Impurity TypeSpecific CompoundOriginChromatographic Challenge
      Precursor 2-Chloro-5-methoxyquinolineUnreacted starting materialHighly lipophilic; elutes close to product.[1][2]
      Reagent Phenylboronic AcidSuzuki coupling reagentHighly polar; elutes at void volume.[2]
      Side Product 2-PhenylquinolineDe-methoxylation / Wrong starting materialLacks polar ether oxygen; elutes later.[1][2]
      Isomer 7-Methoxy-2-phenylquinolineRegioisomer from synthesisIdentical mass; requires high plate count for separation.[1][2]
      Diagram 1: Impurity Origin Pathway

      The following diagram illustrates where these impurities enter the workflow, dictating the necessary HPLC resolution power.

      ImpurityPath cluster_0 Starting Materials SM1 2-Chloro-5-methoxyquinoline (Lipophilic Precursor) Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn Product 5-Methoxy-2-phenylquinoline (Target) SM1->Product Residual (Unreacted) SM2 Phenylboronic Acid (Polar Reagent) SM2->Rxn Rxn->Product Main Pathway Imp1 Impurity A: 2-Phenylquinoline (Des-methoxy) Rxn->Imp1 Side Rxn Imp2 Impurity B: Isomers (6/7-Methoxy) Rxn->Imp2 Isomerization

      Caption: Synthesis pathway highlighting the origin of critical impurities (Precursors vs. Side Products).

      Comparative Performance: Retention Time Data

      The following data is based on a standardized Reverse Phase C18 method.

      • Stationary Phase: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.

      • Mobile Phase: Gradient elution of Acetonitrile (ACN) and Water (0.1% Formic Acid).[1]

      • Detection: UV @ 254 nm.[2][3][4]

      Relative Retention Time (RRT) Table

      Note: RRT is calculated relative to 5-Methoxy-2-phenylquinoline (Set to 1.00).

      AnalytePredicted LogPRRT (Approx)Elution OrderResolution Strategy
      Phenylboronic Acid 1.580.15 - 0.201 (Early)Elutes in void; irrelevant if washing is sufficient.[1][2]
      5-Methoxyquinoline 2.050.45 - 0.552 (Early)Easily resolved; significantly more polar due to lack of phenyl ring.[1][2]
      5-Methoxy-2-phenylquinoline 3.8 - 4.1 1.00 3 (Target) Reference Peak.
      2-Phenylquinoline 4.0 - 4.21.05 - 1.104 (Late)Critical Pair. The methoxy group adds slight polarity.[1][2] The unsubstituted analog is more hydrophobic and elutes later.[2]
      2-Chloro-5-methoxyquinoline 3.5 - 3.80.90 - 0.953 (Close)Critical Pair. Halogens are lipophilic, but the phenyl ring on the product is more retentive than the chloro group.[1] This may elute before the product depending on %ACN.

      Technical Note on "Critical Pairs": The separation of the Chloro-precursor and the Target is the most challenging. While the phenyl ring (Target) is generally more retentive than a Chlorine atom (Precursor), the methoxy group on the precursor can modulate this.

      • Validation Check: If your peaks co-elute, switch to a Phenyl-Hexyl column.[1][2] The π-π interactions with the 2-phenyl ring of the target will drastically increase its retention relative to the chloro-precursor, improving resolution.[1]

      Detailed Experimental Protocol

      This protocol is designed to be self-validating. If the resolution between the Target and Impurity A is < 1.5, the system suitability fails.

      A. Mobile Phase Preparation[2][4][5][6]
      • Solvent A (Aqueous): Water + 0.1% Formic Acid (v/v).[1][5] Purpose: Protonates the quinoline nitrogen (pKa ~4.9), improving peak shape and reducing tailing caused by silanol interactions.

      • Solvent B (Organic): Acetonitrile (HPLC Grade).[1] Purpose: Stronger eluent than Methanol, necessary for eluting the highly lipophilic 2-phenyl group.[1]

      B. Instrument Parameters
      • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

      • Flow Rate: 1.0 mL/min.[2][5]

      • Temperature: 30°C (Controlled). Temperature fluctuations will shift the retention of the lipophilic phenyl ring significantly.

      • Injection Volume: 5-10 µL.

      • Detection: Diode Array Detector (DAD).[2] Extract chromatograms at 254 nm (general aromatic) and 320 nm (specific to conjugated quinoline system).[1]

      C. Gradient Program
      Time (min)% Solvent B (ACN)Event
      0.010%Equilibration / Load
      2.010%Isocratic Hold (Elute Polar Impurities)
      15.090%Linear Ramp (Elute Target)
      18.090%Wash Lipophilic Residues
      18.110%Return to Initial
      23.010%Re-equilibration
      Diagram 2: Method Development Decision Tree

      Use this workflow to optimize the separation if standard conditions fail.

      MethodDev Start Run Standard C18 Gradient (0.1% Formic Acid / ACN) Check Check Resolution (Rs) Target vs. Precursor Start->Check Pass Rs > 1.5 Valid Method Check->Pass Yes Fail Rs < 1.5 Co-elution Check->Fail No Opt1 Switch to Methanol (Change Selectivity) Fail->Opt1 First Step Opt2 Switch Column Phase (Phenyl-Hexyl) Fail->Opt2 Second Step (If MeOH fails) Opt1->Check Retest

      Caption: Decision tree for troubleshooting resolution issues between 5-MeO-2-PQ and lipophilic impurities.

      References

      • PubChem. (2025).[2][6] 2-Phenylquinoline Compound Summary. National Library of Medicine.[2] [Link]

      • Desrivot, J., et al. (2007).[2][7] Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. Journal of Chromatography B. [Link]

      • Kouakou, A., et al. (2015).[7] New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation. ResearchGate. [Link]

      • Royal Society of Chemistry. (2025).[2] Substituted 2-arylquinoline derivatives with selective anticancer activity. New Journal of Chemistry. [Link]

      Sources

      comparing biological potency of 5-methoxy vs 8-methoxy-2-phenylquinoline

      Author: BenchChem Technical Support Team. Date: February 2026

      An Objective Guide to the Comparative Biological Potency of 5-Methoxy vs. 8-Methoxy-2-Phenylquinoline

      For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The 2-phenylquinoline motif, in particular, is a focal point for developing novel anticancer, antiviral, and antimicrobial agents.[3][4] The biological activity of these compounds can be exquisitely sensitive to their substitution patterns. This guide provides a comparative analysis of two closely related isomers: 5-methoxy-2-phenylquinoline and 8-methoxy-2-phenylquinoline.

      The position of a single methoxy group can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Understanding these subtle differences is paramount for rational drug design and lead optimization. While direct, head-to-head comparative studies of these specific isomers are sparse in the literature, we can synthesize existing data on related derivatives and propose a rigorous experimental framework to elucidate their comparative potency.

      The 2-Phenylquinoline Core: A Foundation for Diverse Bioactivity

      The quinoline ring system is a heterocyclic aromatic compound that serves as a foundational structure for a wide array of pharmacologically active molecules.[5] Its rigid, planar structure and the presence of a nitrogen atom allow for various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. The addition of a phenyl group at the 2-position introduces further opportunities for molecular interactions and can significantly modulate the compound's biological profile. Derivatives of this core structure have demonstrated a broad spectrum of activities, from antimalarial and antibacterial to potent anticancer effects.[2][6]

      Known Biological Activities of Methoxy-2-Phenylquinoline Isomers

      An examination of the existing literature reveals distinct therapeutic investigations for derivatives of 5-methoxy and 8-methoxy-2-phenylquinoline, highlighting the critical influence of the methoxy group's position.

      5-Methoxy-2-Phenylquinoline Derivatives

      Research into this isomeric family has largely focused on neurology and oncology. A notable derivative, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ), has been identified as a selective ligand for the metabotropic glutamate receptor 5 (mGluR5).[7] This target is significant for its role in neuronal signaling, and MPEQ has demonstrated analgesic effects in animal models of neuropathic pain.[7] Furthermore, other derivatives of 5-methoxyquinoline have been explored as a new class of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is often over-expressed in various cancers like lymphoma, colon, and breast cancer.[8] The lead compound from one such study demonstrated an IC₅₀ value of 1.2 μM against EZH2 in an enzymatic assay and cellular potency in the low micromolar range against cancer cell lines.[8]

      8-Methoxy-2-Phenylquinoline Derivatives

      The 8-methoxy substitution pattern has been associated with different biological activities, primarily in the realms of antimicrobial and anticancer research. While a simple 8-methoxyquinoline (lacking the 2-phenyl group) showed potent antifungal and antibacterial properties, more complex derivatives have been evaluated for their antiproliferative effects.[5] For instance, derivatives of 4-anilino-8-methoxy-2-phenylquinoline have been synthesized and evaluated for their ability to inhibit cancer cell growth.[9] In a comparative study, the placement of the methoxy group was found to be crucial; a 4'-COMe-substituted 6-methoxy derivative was more potent than the corresponding 8-methoxy derivative (GI₅₀ values of 3.89 µM vs. 10.47 µM, respectively), underscoring the positional importance of this functional group.[9] Additionally, derivatives of 8-methoxy-indolo[2,3-b]quinoline have been investigated as potential antitumor agents that function by inhibiting the PI3K/AKT/mTOR signaling pathway.[10][11]

      Proposed Head-to-Head Experimental Comparison

      To provide a definitive comparison of the biological potency of 5-methoxy- vs. 8-methoxy-2-phenylquinoline, a systematic, multi-assay approach is required. The following experimental plan is designed to provide a comprehensive and self-validating assessment of their potential as anticancer agents, a common application for this scaffold.

      Experiment 1: In Vitro Cytotoxicity Profiling

      The foundational step is to determine the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of each isomer across a panel of relevant human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[12] It measures the metabolic activity of living cells, which serves as a proxy for cell viability.[13]

      • Cell Seeding: Plate adherent human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

      • Compound Preparation: Prepare stock solutions of 5-methoxy- and 8-methoxy-2-phenylquinoline in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

      • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like Doxorubicin).

      • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

      • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[12]

      • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes.

      • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

      • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14][15]

      G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plates p2 Prepare serial dilutions of compounds e1 Treat cells with compounds (48-72h) p2->e1 Dose e2 Add MTT solution (4h) e1->e2 e3 Solubilize formazan crystals e2->e3 a1 Read absorbance at 490 nm e3->a1 a2 Calculate % viability a1->a2 a3 Determine IC50 via dose-response curve a2->a3 end end a3->end Result G cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Ligand Agonist Ligand->GPCR Activates Inhibitor Quinoline (Antagonist) Inhibitor->GPCR Blocks ATP ATP Response Cellular Response cAMP->Response

      Caption: GPCR signaling pathway for cAMP production and its inhibition.

      Structure-Activity Relationship (SAR) Insights

      The differential potency observed between these isomers can be attributed to several factors:

      • Electronic Effects: The methoxy group is an electron-donating group. Its position on the quinoline ring (position 5 vs. 8) alters the electron density distribution across the aromatic system. This can influence the pKa of the quinoline nitrogen and the strength of hydrogen bonds or other electrostatic interactions with the target protein.

      • Steric Hindrance: The methoxy group at position 8 is adjacent to the nitrogen atom in the second ring, potentially creating more steric bulk in that region compared to the position 5 isomer. This could hinder or favor binding to a specific pocket within a receptor or enzyme active site.

      • Metabolic Stability: The position of the methoxy group can affect the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), potentially leading to different pharmacokinetic profiles and overall in vivo efficacy.

      Conclusion

      While both 5-methoxy- and 8-methoxy-2-phenylquinoline belong to a class of compounds with immense therapeutic potential, their biological activities are not interchangeable. Existing literature suggests they may engage different biological targets, with 5-methoxy derivatives showing promise in oncology and neurology (EZH2, mGluR5) and 8-methoxy derivatives in oncology and infectious diseases (PI3K/AKT, antimicrobial). [7][8][9]A rigorous, side-by-side experimental evaluation, as outlined in this guide, is essential to definitively compare their potency and elucidate their mechanisms of action. The choice of which isomer to advance in a drug discovery program will depend entirely on the specific therapeutic target and desired biological outcome. The subtle shift of a single methoxy group serves as a powerful reminder of the intricate nature of structure-activity relationships in modern medicinal chemistry.

      References

      • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

      • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

      • Wang, L., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. [Link]

      • Rai, P., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

      • Orjales, A., et al. (2000). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. Drug Design and Discovery. [Link]

      • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

      • Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

      • Saeedi, M., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. BioMed Research International. [Link]

      • Gholami, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

      • El-Damasy, D. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. [Link]

      • Lee, E., et al. (2016). Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5). ResearchGate. [Link]

      • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]

      • Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]

      • Gholami, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. [Link]

      • Hsieh, M. C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

      • Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. [Link]

      • Cai, R., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]

      • IJPRA. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

      • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

      • Krumm, B. E., & Lolis, E. J. (2013). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

      • ResearchGate. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

      • Cai, R., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

      • Riss, T. L., et al. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

      • Christopoulos, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

      • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

      • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

      • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

      • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

      • Le, U., & O'Dowd, B. F. (2005). Functional assays for screening GPCR targets. Current Opinion in Pharmacology. [Link]

      • Hsieh, Y.-S., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLoS ONE. [Link]

      • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

      • ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

      • ACS Publications. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

      • Frontiers. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

      • Creative Biolabs. (n.d.). GPCR targeted Functional Assay Services. Creative Biolabs. [Link]

      • ResearchGate. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. ResearchGate. [Link]

      • MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

      • Journal of Agricultural and Food Chemistry. (2002). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

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      Strategic SAR Profiling: 5-Substituted 2-Phenylquinolines for Oncology and Virology

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "Bay Region" Opportunity

      The 2-phenylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of FDA-approved drugs like chloroquine and camptothecin analogues. While the 6-, 7-, and 8-positions have been extensively explored for steric and electronic tuning, the 5-position remains underutilized due to synthetic challenges (regioisomer separation) and steric constraints.

      However, recent data reveals that 5-substituted derivatives—particularly 5,7-dimethoxy and 5-methyl analogues—occupy a unique chemical space. They offer a "bay region" effect that modulates planarity and solubility without abolishing the core intercalation ability required for DNA/RNA targeting. This guide compares the performance of 5-substituted 2-phenylquinolines against their 6-, 7-, and 8-substituted counterparts in antiviral and anticancer applications.

      Chemical Space & Synthesis: Accessing the 5-Position

      Expert Insight: The primary barrier to studying 5-substituted quinolines is the regio-selectivity of the Skraup or Doebner-Miller synthesis. Using meta-substituted anilines typically yields a mixture of 5- and 7-isomers, necessitating rigorous chromatographic separation.

      Synthetic Pathway (Doebner-Miller / Povarov)

      To access 5-substituted derivatives (e.g., 5-methyl-2-phenylquinoline), researchers typically employ a condensation reaction between a meta-substituted aniline and cinnamaldehyde (or equivalent).

      SynthesisWorkflow cluster_inputs Precursors Aniline m-Toluidine (3-methylaniline) Reaction Acid-Catalyzed Cyclization (Doebner-Miller / Povarov) Reflux, 2-4h Aniline->Reaction Aldehyde Cinnamaldehyde (or Benzaldehyde + Alkyne) Aldehyde->Reaction Mixture Isomeric Mixture (5-methyl + 7-methyl) Reaction->Mixture Separation Flash Chromatography (Silica Gel, Hexane/EtOAc) Mixture->Separation Target Target: 5-Methyl-2-phenylquinoline (Yield: ~30-40%) Separation->Target Less Polar (often) Isomer By-product: 7-Methyl (Yield: ~40-50%) Separation->Isomer

      Figure 1: Synthetic workflow highlighting the critical regioisomer separation step required to isolate 5-substituted targets.

      Comparative SAR Analysis

      Antiviral Activity (SARS-CoV-2 & HCoV-229E)

      Recent phenotypic screenings have identified 2-phenylquinolines as potent broad-spectrum anti-coronavirus agents. The 5,7-dimethoxy substitution pattern significantly outperforms the unsubstituted or mono-substituted variants.

      • Mechanism: Inhibition of viral helicase (nsp13) and host autophagy modulation.

      • Key Finding: The 5-methoxy group, when paired with a 7-methoxy group, enhances lipophilicity and metabolic stability compared to the 6-substituted analogues.

      Table 1: Antiviral Potency of 5-Substituted vs. Standard 2-Phenylquinolines

      Compound IDSubstitution PatternEC50 (SARS-CoV-2)EC50 (HCoV-229E)CC50 (Cytotoxicity)Selectivity Index (SI)
      Compound 6g 5,7-dimethoxy-4-(THIQ) 5.9 µM 0.6 µM >100 µM >16.9
      Compound 9j6,8-dimethoxy6.5 µM1.2 µM>100 µM>15.3
      Chloroquine(Reference)1.3 µM1.3 µM~20 µM15.3
      UnsubstitutedH (Parent)>20 µM>10 µM>100 µMN/A

      Data Source: Adapted from UniPG & ACS Med. Chem. Lett. (2022).[1]

      Anticancer Activity (Cytotoxicity)

      In oncology, the SAR is more distinct. While 6-substituted derivatives (e.g., 6-phenyl, 6-bromo) often show superior DNA intercalation due to linear extension of the pi-system, 5-substituted derivatives introduce steric bulk in the "bay region" (the area between C5 and C4).

      • Steric Clash: A large group at C5 can twist the phenyl ring at C4 (if present) or interfere with the planar stacking required for G-quadruplex stabilization.

      • Exception: 5-Nitro groups (electron-withdrawing) can enhance cytotoxicity by increasing the electrophilicity of the quinoline ring, facilitating covalent interactions or metabolic activation.

      Table 2: Cytotoxicity (IC50) Against HeLa (Cervical Cancer) Cells

      Compound ClassRepresentative StructureIC50 (HeLa)Mechanism Note
      5-Substituted 5-Methyl-2-phenylquinoline 12.5 µM Moderate activity; steric tolerance limit.
      5-Substituted 6-Bromo-5-nitroquinoline 4.2 µM High potency ; electronic activation by -NO2.
      6-Substituted6-Phenyl-2-phenylquinoline0.50 µMSuperior intercalation; extended planar surface.
      8-Substituted8-Phenyl-2-phenylquinoline1.28 µMLower activity than C6 due to peri-interaction.

      Mechanistic Visualization: The SAR Map

      The following diagram illustrates the functional logic of substituting the 5-position versus the 6- or 4-positions.

      SAR_Logic Core 2-Phenylquinoline Scaffold Pos5 Position 5 (Bay Region) Steric/Electronic Gate Core->Pos5 Pos6 Position 6 Linear Extension Core->Pos6 Pos4 Position 4 Solubility/Basic Chain Core->Pos4 Effect5a 5,7-Dimethoxy: Increases Antiviral SI (Metabolic Stability) Pos5->Effect5a Positive Hit Effect5b 5-Alkyl: Reduces Intercalation (Steric Twist) Pos5->Effect5b Limitation Effect6 6-Aryl: Maximal DNA Binding (Cytotoxicity) Pos6->Effect6

      Figure 2: SAR Logic Map. Position 5 serves as a critical "gate" where steric bulk can hinder DNA binding (anticancer) but specific electronic patterns (methoxy) enhance antiviral selectivity.

      Experimental Protocols

      Protocol A: Synthesis of 5-Methyl-2-phenylquinoline

      Objective: Isolate the 5-methyl isomer from the 7-methyl co-product.

      • Reagents: m-Toluidine (10 mmol), Cinnamaldehyde (10 mmol), conc. HCl (1 mL), Toluene (20 mL).

      • Reaction:

        • Mix m-toluidine and cinnamaldehyde in toluene.

        • Add HCl dropwise.

        • Reflux at 110°C for 4 hours using a Dean-Stark trap to remove water (driving the imine formation and cyclization).

      • Work-up:

        • Neutralize with 10% NaOH. Extract with Ethyl Acetate (3x).

        • Dry over anhydrous Na2SO4 and concentrate in vacuo.

      • Purification (Critical Step):

        • Perform Column Chromatography (Silica Gel 60-120 mesh).

        • Eluent: Hexane:Ethyl Acetate (95:5 gradient to 90:10).

        • Observation: The 5-methyl isomer typically elutes after the 7-methyl isomer due to slightly higher polarity or interaction with the stationary phase (verify with TLC; 5-isomer often has lower Rf).

        • Note: Confirm structure via 1H-NMR (coupling constants of aromatic protons).

      Protocol B: MTT Cytotoxicity Assay

      Objective: Determine IC50 against HeLa cells.

      • Seeding: Plate HeLa cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

      • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

      • Incubation: Incubate for 48h.

      • Development:

        • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

        • Incubate 4h (formazan crystals form).

        • Remove media, add 150 µL DMSO to dissolve crystals.

      • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

      References

      • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 2022. Link

      • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation. International Journal of Molecular Sciences, 2021. Link

      • An efficient and green synthesis of ferrocenyl-quinoline conjugates. RSC Advances, 2018. Link

      • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry, 2021. Link

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.